Hyrtiosal
Description
from the marine sponge Hyrtios erectus; structure in first source
Structure
3D Structure
Properties
CAS No. |
138355-07-4 |
|---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(2S,3S,3aR,5aS,9aS,9bR)-3-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C25H38O3/c1-22(2)9-6-10-24(4)19(22)7-11-25(5)20(23(3,16-26)14-21(24)25)13-18(27)17-8-12-28-15-17/h8,12,15-16,18-21,27H,6-7,9-11,13-14H2,1-5H3/t18-,19-,20+,21+,23+,24-,25-/m0/s1 |
InChI Key |
PUTJFIQGLGDLIT-RNDOZLNUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hyrtiosal mechanism of action in PTP1B inhibition
An in-depth technical guide has been prepared for researchers, scientists, and drug development professionals. The guide details the mechanism of action of Hyrtiosal in PTP1B inhibition, summarizing quantitative data into structured tables, providing detailed experimental protocols, and including mandatory visualizations of signaling pathways and experimental workflows using the DOT language.
Core Mechanism of Action
This compound, a sesterterpenoid derived from the marine sponge Hyrtios erectus, has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a promising therapeutic strategy for type 2 diabetes and obesity.[1][2] this compound exerts its inhibitory effect on PTP1B in a noncompetitive manner.[1] This mode of action suggests that this compound binds to a site on the enzyme distinct from the active site, known as an allosteric site.[3][4] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site.
The downstream cellular effects of this compound-mediated PTP1B inhibition are significant. By inhibiting PTP1B, this compound enhances the phosphorylation of key proteins in the insulin signaling cascade, such as the insulin receptor and its substrates.[2][5] This leads to the activation of the PI3K/AKT signaling pathway.[1][5] Activated AKT, in turn, promotes the translocation of the glucose transporter GLUT4 to the cell membrane, thereby increasing glucose uptake.[1] Furthermore, this compound has been shown to facilitate insulin's inhibition of Smad2 activation, indicating a broader impact on cellular signaling pathways.[1]
Quantitative Data for PTP1B Inhibitors from Marine Sponges
The inhibitory activities of this compound and other related compounds isolated from marine sponges against PTP1B are summarized below. This data is crucial for understanding the structure-activity relationships and for guiding the development of more potent inhibitors.
| Compound | Source Organism | PTP1B IC50 (μM) | Mode of Inhibition | Reference |
| This compound | Hyrtios erectus | 42 | Noncompetitive | [1] |
| Nakijinol G | Hyrtios sp. | 4.8 | Not specified | [6][7] |
| Hyattellactone A | Hyattella sp. | 7.45 | Not specified | [8][9] |
| Hyattellactone B | Hyattella sp. | Much reduced activity | Not specified | [8][9] |
| Phyllofolactone F | Hyattella sp. | 7.47 | Not specified | [9] |
Experimental Protocols
PTP1B Inhibition Assay (Colorimetric)
This protocol outlines a common method to determine the in vitro inhibitory activity of compounds against PTP1B using a colorimetric substrate.
1. Reagents and Buffers:
-
PTP1B Enzyme: Recombinant human PTP1B (residues 1-321).
-
Substrate: p-Nitrophenyl phosphate (B84403) (pNPP).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[5]
-
Test Compound: this compound or other potential inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Oleanolic acid or another known PTP1B inhibitor.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the serially diluted test compound, and a fixed concentration of the PTP1B enzyme.[5]
-
Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by adding a stop solution (e.g., NaOH).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.[10]
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Insulin signaling pathway and the inhibitory role of this compound on PTP1B.
Experimental Workflow
Caption: Workflow for a colorimetric PTP1B inhibition assay.
Logical Relationship
Caption: Noncompetitive inhibition of PTP1B by this compound.
References
- 1. This compound, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFbeta/Smad2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Item - Meroterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from a Hyrtios sp. Marine Sponge - American Chemical Society - Figshare [acs.figshare.com]
- 7. Meroterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from a Hyrtios sp. Marine Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two new protein tyrosine phosphatase 1B inhibitors, hyattellactones A and B, from the Indonesian marine sponge Hyattella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hyrtiosal (Hydroxytyrosol) in Glucose Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyrtiosal, more commonly known in scientific literature as hydroxytyrosol (B1673988) (HT), is a phenylethanoid, a type of phenolic phytochemical found in olive oil. It is produced from the hydrolysis of oleuropein. Emerging research has highlighted its potential as a therapeutic agent in metabolic diseases, particularly for its role in modulating glucose homeostasis. This technical guide provides an in-depth analysis of the current understanding of hydroxytyrosol's impact on glucose transport, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metabolic disorders such as type 2 diabetes.
Quantitative Data on the Effects of Hydroxytyrosol on Glucose Metabolism
The following tables summarize the quantitative findings from various in vitro and in vivo studies on the effects of hydroxytyrosol on key parameters of glucose metabolism.
Table 1: In Vitro Effects of Hydroxytyrosol on Glucose Uptake and Signaling
| Cell Line | Hydroxytyrosol Concentration | Duration of Treatment | Key Finding | Reference |
| C2C12 myotubes | 25–75 µM (as hydroxytyrosol-acetate) | 12 hours | Significantly increased glucose uptake in a dose-dependent manner. | [1] |
| 3T3-L1 adipocytes | 0.1–10 µM | Not specified | Stimulated the activation of 5'AMP-activated protein kinase (AMPK). | |
| SH-SY-5Y neuroblastoma cells | 10 µM | 10 and 30 minutes | Increased phosphorylation of AMPK, with peak activation observed at these time points. | [2] |
Table 2: In Vivo Effects of Hydroxytyrosol on Glucose Metabolism
| Animal Model | Hydroxytyrosol Dosage | Duration of Treatment | Key Finding | Reference |
| Trained Rats | 0.31 mg/kg/day (low dose) and 4.61 mg/kg/day (moderate dose) | Not specified | Blunted the exercise-induced increase in GLUT4 protein content and Akt phosphorylation. | [3][4] |
| Streptozotocin-induced diabetic rats | 10 mg/kg/day | 30 days | Significantly lowered blood glucose levels at days 21 and 28 compared to the untreated diabetic group. | [5] |
Experimental Protocols
Cell Culture and Differentiation
-
C2C12 Myoblasts: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the cells are grown to confluence, and the medium is then switched to DMEM containing 2% horse serum. The differentiation is typically complete after 4-6 days.
-
3T3-L1 Preadipocytes: 3T3-L1 preadipocytes are maintained in DMEM with 10% bovine calf serum. Differentiation is initiated two days post-confluence by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854). After two days, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin for another two days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every two days. Mature adipocytes are used for experiments between days 8 and 12 of differentiation.
2-Deoxyglucose Uptake Assay
This assay measures the rate of glucose transport into cells using a radiolabeled or fluorescently labeled glucose analog, 2-deoxyglucose (2-DG).
-
Cell Preparation: Differentiated C2C12 myotubes or 3T3-L1 adipocytes are serum-starved for 3-4 hours in Krebs-Ringer bicarbonate buffer (KRB) or DMEM without glucose.
-
Treatment: Cells are pre-incubated with various concentrations of hydroxytyrosol or vehicle control for a specified duration (e.g., 12 hours).
-
Insulin Stimulation (Optional): For studies investigating the effect on insulin-stimulated glucose uptake, a sub-maximal or maximal concentration of insulin (e.g., 100 nM) is added for the final 20-30 minutes of the pre-incubation period.
-
Glucose Uptake: The uptake is initiated by adding a solution containing 2-deoxy-[³H]-glucose or a fluorescent analog like 2-NBDG. The reaction is allowed to proceed for a short period (e.g., 5-10 minutes).
-
Termination and Lysis: The uptake is stopped by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS). The cells are then lysed with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: For radiolabeled 2-DG, the radioactivity in the cell lysates is measured using a scintillation counter. For fluorescent analogs, fluorescence is measured using a plate reader. The protein concentration of each lysate is determined to normalize the glucose uptake values.
Western Blotting for Protein Phosphorylation and Expression
Western blotting is used to quantify the expression levels and phosphorylation status of key proteins in the signaling pathways.
-
Cell Lysis: Following treatment with hydroxytyrosol and/or insulin, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-Akt, total Akt, GLUT4) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are typically normalized to the total protein levels.
GLUT4 Translocation Assay (Immunofluorescence Microscopy)
This method visualizes the movement of GLUT4 from intracellular vesicles to the plasma membrane.
-
Cell Culture and Treatment: Cells are grown on glass coverslips and subjected to the desired treatments with hydroxytyrosol and/or insulin.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and, for total GLUT4 staining, permeabilized with a detergent like Triton X-100. For staining of surface GLUT4 only, the permeabilization step is omitted.
-
Immunostaining: The cells are incubated with a primary antibody against an exofacial epitope of GLUT4 (for surface staining) or a general GLUT4 antibody (for total staining). This is followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are imaged using a confocal or fluorescence microscope.
-
Quantification: The fluorescence intensity at the plasma membrane is quantified and can be expressed as a ratio of plasma membrane fluorescence to total cellular fluorescence to represent the extent of GLUT4 translocation.
Signaling Pathways and Molecular Mechanisms
Hydroxytyrosol appears to influence glucose transport primarily through the modulation of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the PI3K/Akt pathway.
AMPK Signaling Pathway
AMPK is a crucial energy sensor in cells that, when activated, promotes catabolic processes like glucose uptake and fatty acid oxidation.
In vitro studies have demonstrated that hydroxytyrosol can increase the phosphorylation and activation of AMPK in various cell types, including adipocytes and neuroblastoma cells.[2] Activated AMPK can then phosphorylate downstream targets such as AS160 (Akt substrate of 160 kDa), a Rab-GTPase activating protein. Phosphorylation of AS160 inhibits its GAP activity, leading to the activation of Rab proteins that are involved in the translocation of GLUT4-containing vesicles to the plasma membrane.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is the primary signaling cascade activated by insulin to stimulate glucose uptake.
The interaction of hydroxytyrosol with the PI3K/Akt pathway is more complex. While some studies suggest a stimulatory role, others indicate an inhibitory effect, particularly in the context of exercise. In trained rats, hydroxytyrosol supplementation was found to blunt the exercise-induced increase in Akt phosphorylation.[3][4] This suggests that hydroxytyrosol may modulate this pathway in a context-dependent manner. One proposed mechanism is that by acting as an antioxidant, hydroxytyrosol may quench the reactive oxygen species (ROS) that are generated during exercise and are known to be part of the signaling cascade that activates Akt. Further research is needed to fully elucidate the direct effects of hydroxytyrosol on the components of the PI3K/Akt pathway.
Experimental Workflow for Investigating this compound's Effect on Glucose Transport
The following diagram outlines a typical experimental workflow to investigate the effects of hydroxytyrosol on glucose transport in a cell-based model.
Conclusion and Future Directions
The available evidence strongly suggests that hydroxytyrosol plays a significant role in modulating glucose transport in key metabolic tissues such as skeletal muscle and adipose tissue. Its ability to activate the AMPK pathway and influence the PI3K/Akt signaling cascade highlights its potential as a multi-target therapeutic agent for improving glucose homeostasis.
However, several areas require further investigation to fully understand its therapeutic potential:
-
Dose-Response Studies: Comprehensive in vitro and in vivo studies are needed to establish clear dose-response relationships for the effects of hydroxytyrosol on glucose uptake and signaling pathway activation.
-
Direct Molecular Targets: Identifying the direct molecular targets of hydroxytyrosol within the cell is crucial to understanding its precise mechanism of action. For instance, does it directly bind to and activate AMPK or an upstream kinase?
-
Clinical Trials: Well-controlled clinical trials in humans are necessary to evaluate the efficacy and safety of hydroxytyrosol as a therapeutic agent for the management of insulin resistance and type 2 diabetes.
-
Interaction with Other Therapies: Investigating the potential synergistic or antagonistic effects of hydroxytyrosol when used in combination with existing antidiabetic drugs could lead to more effective treatment strategies.
References
- 1. Antidiabetic Effects of Hydroxytyrosol: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Hydroxytyrosol modifies skeletal muscle GLUT4/AKT/Rac1 axis in trained rats | Semantic Scholar [semanticscholar.org]
- 4. Hydroxytyrosol modifies skeletal muscle GLUT4/AKT/Rac1 axis in trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of hydroxytyrosol on Prdx6 and insulin expression in diabetic rat pancreases - PubMed [pubmed.ncbi.nlm.nih.gov]
Hyrtiosal's Impact on TGF-beta/Smad2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-beta (TGF-β) signaling, particularly through the Smad2 pathway, is a critical regulator of a multitude of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in a range of pathologies, most notably fibrosis and cancer. Hyrtiosal, a natural compound isolated from the marine sponge Hyrtios erectus, has been identified as a bioactive molecule with diverse cellular effects. This technical guide provides an in-depth exploration of the reported impact of this compound on the TGF-β/Smad2 signaling cascade. While direct quantitative data on the modulation of Smad2 phosphorylation by this compound is not extensively available in the public domain, this document synthesizes the existing knowledge and provides detailed experimental protocols for investigating such effects. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other marine natural products targeting the TGF-β pathway.
Introduction to the TGF-β/Smad2 Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase.[1][2] This binding event recruits and activates the type I receptor (TβRI), which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SXS motif.[3][4]
Upon phosphorylation, Smad2 and Smad3 form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4.[5][6] This complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as Smad-binding elements (SBEs) in the promoter regions of target genes.[5] This leads to the regulation of the transcription of genes involved in a wide array of cellular functions. The pathway is tightly regulated by inhibitory Smads (I-Smads), such as Smad7, which can prevent the phosphorylation of R-Smads.[7]
This compound: A Bioactive Marine Compound
This compound is a sesterterpenoid compound originally isolated from the marine sponge Hyrtios erectus.[8] It has been primarily characterized as a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B), with an IC50 value of 42.0 μM. Notably, research has indicated that this compound exerts extensive cellular effects that extend to the TGF-β/Smad2 signaling pathway.[8] While the precise molecular mechanism of this interaction is not fully elucidated in publicly available literature, its impact on this pathway suggests a potential therapeutic avenue for diseases characterized by aberrant TGF-β signaling.
Postulated Mechanism of this compound's Impact on TGF-β/Smad2 Signaling
Based on the known mechanisms of the TGF-β/Smad2 pathway, this compound could potentially exert its influence at several key junctures. The exact point of intervention remains to be definitively established, but plausible mechanisms include:
-
Inhibition of TGF-β Receptor Kinase Activity: this compound could directly or indirectly inhibit the kinase activity of TβRI or TβRII, thereby preventing the initial phosphorylation of Smad2.
-
Interference with Smad2 Phosphorylation: The compound might act downstream of the receptors, interfering with the phosphorylation of the Smad2 protein itself.
-
Disruption of Smad Complex Formation: this compound could potentially hinder the formation of the heteromeric complex between phosphorylated Smad2/3 and Smad4.
-
Inhibition of Nuclear Translocation: The compound may block the translocation of the Smad complex from the cytoplasm into the nucleus.
The following diagram illustrates the canonical TGF-β/Smad2 signaling pathway and highlights potential points of intervention for an inhibitory compound like this compound.
Caption: Canonical TGF-β/Smad2 signaling pathway and potential points of inhibition.
Quantitative Data Summary
A comprehensive search of publicly available scientific literature did not yield specific quantitative data regarding the direct inhibitory effect of this compound on TGF-β/Smad2 signaling, such as IC50 values for Smad2 phosphorylation or dose-response curves. The primary study mentioning this effect focuses on its broader cellular impacts.[8] Further research is required to quantify the potency and efficacy of this compound in modulating this pathway.
The following table structure is provided as a template for researchers to populate with their own experimental data when investigating the effects of this compound or other compounds on TGF-β/Smad2 signaling.
| Parameter | This compound | Positive Control (e.g., SB431542) | Vehicle Control |
| IC50 for Smad2 Phosphorylation (µM) | Data to be determined | Literature/Experimental Value | N/A |
| Maximal Inhibition of Smad2 Phosphorylation (%) | Data to be determined | Literature/Experimental Value | 0% |
| Effect on Smad2 Nuclear Translocation (at concentration X) | Qualitative/Quantitative Data | Qualitative/Quantitative Data | No effect |
| Inhibition of TGF-β-induced Reporter Gene Activity (%) | Data to be determined | Literature/Experimental Value | 0% |
Detailed Experimental Protocols
To facilitate further investigation into the impact of this compound on the TGF-β/Smad2 pathway, the following detailed experimental protocols are provided. These are based on standard methodologies reported in the scientific literature for studying this signaling cascade.
Cell Culture and Treatment
-
Cell Line: A suitable cell line responsive to TGF-β, such as the human lung adenocarcinoma cell line A549 or the mink lung epithelial cell line Mv1Lu, should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, cells are typically serum-starved for 12-24 hours to reduce basal levels of signaling pathway activation.
-
Treatment: Cells are pre-treated with various concentrations of this compound (or a vehicle control, such as DMSO) for a specified period (e.g., 1 hour) before stimulation with a known concentration of recombinant human TGF-β1 (e.g., 5 ng/mL) for a defined duration (e.g., 30-60 minutes for phosphorylation studies).
Western Blotting for Phospho-Smad2
This protocol is for the detection of phosphorylated Smad2 (p-Smad2) levels as a direct measure of TGF-β pathway activation.
Caption: Workflow for detecting p-Smad2 levels via Western blotting.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (e.g., anti-phospho-Smad2 Ser465/467). Subsequently, the membrane is stripped and re-probed with antibodies for total Smad2 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of p-Smad2 are normalized to total Smad2 and the loading control.
Smad2 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of Smad2 from the cytoplasm to the nucleus upon TGF-β stimulation and the potential inhibitory effect of this compound.
Caption: Workflow for visualizing Smad2 nuclear translocation via immunofluorescence.
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound and/or TGF-β1 as described in section 5.1.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Non-specific binding is blocked with 5% BSA, followed by incubation with a primary antibody against total Smad2. After washing, a fluorescently-labeled secondary antibody is applied.
-
Nuclear Counterstaining and Mounting: The nuclei are stained with a fluorescent DNA dye such as DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging and Analysis: The subcellular localization of Smad2 is visualized using a fluorescence microscope. The ratio of nuclear to cytoplasmic fluorescence intensity can be quantified to assess the extent of nuclear translocation.
TGF-β-Responsive Reporter Gene Assay
This assay measures the transcriptional activity of the Smad complex in the nucleus.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Smad-binding elements (e.g., the CAGA-luciferase reporter). A control plasmid (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency.
-
Treatment: After transfection, cells are treated with this compound and/or TGF-β1.
-
Luciferase Assay: Cell lysates are prepared, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative transcriptional activation of the TGF-β pathway.
Conclusion and Future Directions
The marine natural product this compound has been reported to have an impact on the TGF-β/Smad2 signaling pathway, a crucial mediator of cellular physiology and pathology. While the precise molecular target and the quantitative aspects of this interaction require further investigation, the information and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Future studies should focus on elucidating the exact mechanism of action, determining the potency and efficacy through rigorous quantitative assays, and evaluating its effects in preclinical models of diseases driven by aberrant TGF-β signaling, such as fibrosis and cancer. The exploration of marine-derived compounds like this compound holds significant promise for the development of novel therapeutics targeting this important signaling cascade.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/mTORC2 regulates TGF-β/Activin signalling by modulating Smad2/3 activity via linker phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β signaling in health, disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INHIBITION OF TRANSFORMING GROWTH FACTOR-β/SMAD SIGNALING BY PHOSPHATIDYLINOSITOL 3-KINASE PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A sesquiterpene quinone, dysidine, from the sponge Dysidea villosa, activates the insulin pathway through inhibition of PTPases - PMC [pmc.ncbi.nlm.nih.gov]
Hyrtiosal from Hyrtios erectus: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyrtiosal is a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus. This compound has garnered significant interest within the drug development community due to its notable biological activities. Primarily, this compound acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of both insulin (B600854) and leptin signaling pathways. This inhibitory action makes this compound a promising therapeutic target for the management of type 2 diabetes and obesity. Furthermore, this compound has been observed to modulate cellular processes through the activation of the PI3K/AKT signaling pathway and its influence on TGF-β/Smad2 signaling, indicating its potential therapeutic applications in cancer research. This technical guide provides an in-depth overview of the natural source, detailed isolation protocols, and the characterized biological activities of this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₈O₃ |
| Molecular Weight | 386.57 g/mol |
| Class | Sesterterpenoid |
Hypothetical Purification of this compound from Hyrtios erectus
While specific, experimentally derived purification tables for this compound are not consistently reported in the literature, the following table presents a hypothetical purification scheme based on typical yields and purification folds observed in natural product isolation from marine sponges. This serves as a practical guide for researchers.
| Purification Step | Total Weight (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Methanol (B129727)/DCM Extract | 100 | 100,000 | 1 | 100 | 1 |
| n-Hexane Fraction | 30 | 10,000 | 0.33 | 10 | 0.33 |
| Ethyl Acetate (B1210297) Fraction | 40 | 80,000 | 2 | 80 | 2 |
| Silica (B1680970) Gel Chromatography | 5 | 60,000 | 12 | 60 | 12 |
| Sephadex LH-20 Chromatography | 0.5 | 50,000 | 100 | 50 | 100 |
| Preparative HPLC | 0.1 | 40,000 | 400 | 40 | 400 |
Activity units are arbitrary and would be determined by a specific bioassay, such as a PTP1B inhibition assay.
Biological Activity of this compound
| Target | Activity | IC₅₀ |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 42 µM[1] |
Spectroscopic Data for Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY, HSQC, and HMBC, have been used to determine the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been employed to confirm the molecular formula of this compound.
Experimental Protocols
Isolation and Purification of this compound from Hyrtios erectus
This protocol outlines a general procedure for the extraction and purification of this compound from the marine sponge Hyrtios erectus.
a. Collection and Preparation of Sponge Material: Specimens of Hyrtios erectus are collected by scuba diving. To prevent the degradation of secondary metabolites, the collected sponge material is immediately frozen at -20°C. Prior to extraction, the sponge material is freeze-dried to remove water and then ground into a coarse powder.
b. Extraction: The powdered sponge material (e.g., 1 kg) is macerated with a 1:1 (v/v) mixture of methanol (MeOH) and dichloromethane (B109758) (DCM) at room temperature (3 x 4 L, 24 h each). The extracts are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
c. Solvent Partitioning: The crude extract is suspended in 90% aqueous methanol and partitioned against n-hexane to remove nonpolar lipids and pigments. The aqueous methanol layer is then diluted with water to 50% aqueous methanol and partitioned against ethyl acetate (EtOAc). The sesterterpenoids, including this compound, are expected to partition into the EtOAc layer. The EtOAc fraction is then concentrated to dryness.
d. Chromatographic Purification:
-
Silica Gel Column Chromatography: The dried EtOAc fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with gradually increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions containing compounds with similar TLC profiles to this compound are combined and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) and water is used as the mobile phase. The elution profile is monitored with a UV detector, and the peak corresponding to this compound is collected.
e. Structure Elucidation: The purity and identity of the isolated this compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and HR-ESI-MS.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of this compound against PTP1B.
a. Reagents and Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
b. Assay Procedure:
-
Add the assay buffer, PTP1B enzyme, and various concentrations of this compound to the wells of a 96-well microplate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
c. Data Analysis: The percentage of PTP1B inhibition is calculated for each concentration of this compound. The IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the PTP1B activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway of this compound-mediated PTP1B Inhibition
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
This compound's Influence on PI3K/AKT and TGF-β/Smad2 Signaling
Caption: this compound-activated AKT can modulate TGF-β/Smad2 signaling.
References
Hyrtiosal: A Potential Therapeutic Agent for Diabetes - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyrtiosal, chemically known as hydroxytyrosol (B1673988), is a phenolic compound found predominantly in olives and olive oil. Emerging research has highlighted its significant potential as a therapeutic agent in the management of diabetes mellitus. This technical guide provides an in-depth overview of the current scientific evidence supporting the anti-diabetic effects of this compound, focusing on its molecular mechanisms of action, relevant signaling pathways, and a summary of key experimental findings. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action
This compound exerts its anti-diabetic effects through a multi-pronged approach, targeting key pathological aspects of the disease, including insulin (B600854) resistance, oxidative stress, and inflammation. Its mechanisms have been elucidated through various in vitro and in vivo studies, demonstrating effects on skeletal muscle cells, adipocytes, hepatocytes, and pancreatic β-cells.
The primary mechanisms of action include:
-
Enhancement of Insulin Sensitivity: this compound has been shown to improve the cellular response to insulin. A key study demonstrated that in high-fat diet-induced diabetic mice, administration of this compound (20 mg/kg/day for 10 weeks) led to decreased serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and increased Akt phosphorylation in adipose tissue, indicating a modulation of the insulin signaling pathway[1]. Another study in overweight men showed that supplementation with oleuropein (B1677263) (which is metabolized to hydroxytyrosol) and hydroxytyrosol for 12 weeks resulted in a 15% improvement in insulin sensitivity[2].
-
Increased Glucose Uptake: In vitro studies have shown that this compound can directly stimulate glucose uptake in insulin-sensitive tissues. For instance, treatment of C2C12 myotubes with a derivative of this compound (hydroxytyrosol-acetate) at concentrations of 25–75 µM for 12 hours resulted in a significant, dose-dependent increase in glucose uptake[1].
-
Modulation of Cellular Metabolism via AMPK Activation: this compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In porcine pulmonary artery endothelial cells, this compound was found to induce the phosphorylation of AMPK[3]. This activation is crucial for its therapeutic effects, as AMPK stimulation can lead to increased glucose uptake and fatty acid oxidation.
-
Anti-inflammatory Properties: Chronic low-grade inflammation is a key contributor to insulin resistance. This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a study on a mouse model of systemic inflammation, high doses of this compound (80 mg/kg) were able to decrease LPS-induced TNF-α production by about 50%[4]. Furthermore, in a clinical trial with overweight and prediabetic individuals, daily supplementation with 15 mg of this compound for 16 weeks resulted in a significant reduction in interleukin-6 (IL-6) levels[5].
-
Antioxidant Effects: Oxidative stress is implicated in the pathogenesis of diabetes and its complications. This compound is a powerful antioxidant. In alloxan-induced diabetic rats, administration of this compound (8 and 16 mg/kg for 4 weeks) significantly restored the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) and reduced the levels of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation[6].
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
Insulin Signaling Pathway
This compound enhances insulin sensitivity primarily by positively modulating the PI3K/Akt signaling cascade. By promoting the phosphorylation of Akt, it facilitates the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake.
AMPK Signaling Pathway
This compound activates AMPK, which in turn orchestrates a metabolic shift towards energy production and away from storage. Activated AMPK promotes glucose uptake and fatty acid oxidation while inhibiting lipid synthesis.
Anti-inflammatory Pathway
This compound mitigates inflammation by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies on the effects of this compound on diabetes-related parameters.
Table 1: In Vivo Studies
| Model System | This compound Dose | Duration | Key Findings | Reference |
| Alloxan-induced diabetic rats | 8 and 16 mg/kg/day (in drinking water) | 4 weeks | Blood Glucose: Significantly decreased. Cholesterol: Significantly decreased. Antioxidant Enzymes (SOD, CAT): Significantly restored activity. | |
| Alloxan-induced diabetic rats | 20 mg/kg/day (intraperitoneal) | 2 months | Blood Glucose: Significantly decreased. | |
| Streptozotocin-induced diabetic rats | 10 mg/kg/day (intraperitoneal) | 30 days | Blood Glucose: Significantly lower on days 21 and 28 compared to the diabetic control group. Insulin Expression: Higher compared to the diabetic control group. | [7] |
| High-fat diet-induced diabetic mice | 20 mg/kg/day (oral gavage) | 10 weeks | Fasting Glucose & Insulin: Lowered. GLUT4 Expression (adipose & skeletal muscle): Increased. IRS-1 Serine Phosphorylation: Decreased. Akt Phosphorylation: Increased. Inflammatory Markers (TNF-α, IL-1β, IL-6, CRP): Decreased. | [1] |
| High-fat diet-induced obese mice | 50 mg/kg/day (gavage) | 8 weeks | Fasting Blood Glucose & Insulin: Significantly decreased. HOMA-IR: Significantly decreased. Inflammatory Markers (TLR-4, TNF-α, IL-1β, IL-6, p-JNK): Significantly decreased in the liver. | [8] |
| Overweight and prediabetic humans | 15 mg/day (capsules) | 16 weeks | Oxidized LDL: Significantly reduced. IL-6: Reduced. | [5][9] |
| Overweight men | 51.1 mg oleuropein and 9.7 mg hydroxytyrosol/day | 12 weeks | Insulin Sensitivity: 15% improvement. Pancreatic β-cell function: 28% improvement. | [2] |
Table 2: In Vitro Studies
| Cell Line | This compound Concentration | Incubation Time | Key Findings | Reference |
| C2C12 myotubes | 25–75 µM (as hydroxytyrosol-acetate) | 12 hours | Glucose Uptake: Significantly increased in a dose-dependent manner. | [1] |
| C2C12 myoblasts | 5–20 µM | Not specified | H₂O₂-induced apoptosis and oxidative stress: Attenuated. | [1] |
| Rat pancreatic tissue | 50 µg/mL | Not specified | Insulin Secretion: Attenuated hyperglycemia-induced decline. | [1] |
| Human corneal epithelial cells | 50-150 µM | 24 hours (pre-treatment 2h) | TNF-α-induced cytokine release (IL-6, IL-8, IP-10, IL-1β): Significantly decreased. | [10] |
| Porcine pulmonary artery endothelial cells | Not specified | Not specified | AMPK Phosphorylation: Increased. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo: Streptozotocin-Induced Diabetic Rat Model
This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes:
-
Rats are fasted overnight prior to induction.
-
A freshly prepared solution of streptozotocin (B1681764) (STZ) in cold 0.1 M citrate (B86180) buffer (pH 4.5) is administered via a single intraperitoneal (i.p.) injection. A typical dose is 55 mg/kg body weight.
-
Control animals receive an injection of the citrate buffer vehicle.
-
Diabetes is typically confirmed 72 hours post-injection by measuring blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
-
-
This compound Treatment:
-
Diabetic rats are randomly assigned to treatment and control groups.
-
This compound is dissolved in a suitable vehicle (e.g., saline, water) and administered daily via oral gavage or i.p. injection at the desired doses (e.g., 10 mg/kg/day) for a specified period (e.g., 30 days).
-
The diabetic control group receives the vehicle alone. A non-diabetic control group is also maintained.
-
-
Monitoring and Analysis:
-
Body weight and blood glucose levels are monitored regularly throughout the study.
-
At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., pancreas, liver, kidney, muscle) are collected for biochemical and histological analysis. This can include measuring serum insulin, lipid profiles, inflammatory markers (e.g., TNF-α, IL-6), and antioxidant enzyme activities.
-
In Vitro: C2C12 Myotube Glucose Uptake Assay
This assay is used to assess the direct effect of this compound on glucose transport in skeletal muscle cells.
-
Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach approximately 80-90% confluency. The differentiation medium is changed every 48 hours for 4-6 days.
-
-
This compound Treatment and Glucose Uptake Measurement:
-
Differentiated myotubes are serum-starved for 3-4 hours in serum-free DMEM.
-
The cells are then incubated with various concentrations of this compound (e.g., 5-100 µM) or a vehicle control for a specified time (e.g., 12 hours).
-
Following treatment, the cells are washed with a glucose-free buffer (e.g., Krebs-Ringer phosphate (B84403) buffer).
-
Glucose uptake is initiated by adding a solution containing a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), typically at a final concentration of 50-100 µM. Insulin (100 nM) can be used as a positive control.
-
The uptake is allowed to proceed for 30-60 minutes at 37°C.
-
The reaction is stopped by washing the cells with ice-cold buffer.
-
-
Quantification:
-
The fluorescence intensity of the incorporated 2-NBDG is measured using a fluorescence plate reader.
-
The results are typically normalized to the total protein content of each well and expressed as a percentage of the control.
-
In Vitro: GLUT4 Translocation Assay in L6-GLUT4myc Myotubes
This assay specifically measures the movement of the GLUT4 glucose transporter to the cell surface, a key step in insulin-stimulated glucose uptake.
-
Cell Line: L6 myoblasts stably expressing GLUT4 with an exofacial myc epitope (L6-GLUT4myc) are used.
-
Cell Culture and Differentiation: Similar to C2C12 cells, L6-GLUT4myc myoblasts are cultured and differentiated into myotubes.
-
This compound Treatment and Stimulation:
-
Differentiated myotubes are serum-starved for 3 hours.
-
Cells are then treated with this compound at the desired concentrations for a specific duration.
-
Following treatment, cells are stimulated with or without insulin (100 nM) for 20-30 minutes to induce GLUT4 translocation.
-
-
Detection of Surface GLUT4myc:
-
The cells are washed with ice-cold PBS and then fixed with paraformaldehyde without permeabilization to ensure only surface proteins are accessible.
-
The cells are incubated with a primary antibody against the myc epitope.
-
After washing, a secondary antibody conjugated to a fluorescent probe (e.g., Alexa Fluor 488) is added.
-
-
Quantification and Visualization:
-
The amount of GLUT4myc at the cell surface can be quantified using a plate-based colorimetric assay (if the secondary antibody is conjugated to an enzyme like HRP) or by measuring fluorescence intensity.
-
Alternatively, the cells can be visualized using immunofluorescence microscopy to observe the localization of GLUT4 at the plasma membrane.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound holds significant promise as a therapeutic agent for diabetes. Its ability to improve insulin sensitivity, enhance glucose uptake, and mitigate inflammation and oxidative stress through the modulation of key signaling pathways like PI3K/Akt and AMPK provides a solid foundation for its further development.
Future research should focus on:
-
Clinical Trials: While one clinical trial has shown positive results, more extensive, well-designed clinical trials in diverse populations with type 2 diabetes are necessary to establish the efficacy, optimal dosage, and long-term safety of this compound in humans.
-
Bioavailability and Formulation: Studies to improve the bioavailability of this compound through novel drug delivery systems could enhance its therapeutic potential.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with existing anti-diabetic medications could lead to more effective combination therapies.
-
Long-term Complications: Research into the effects of this compound on the long-term complications of diabetes, such as nephropathy, retinopathy, and neuropathy, is warranted.
References
- 1. Antidiabetic Effects of Hydroxytyrosol: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Long-Term Hydroxytyrosol Administration on Body Weight, Fat Mass and Urine Metabolomics: A Randomized Double-Blind Prospective Human Study [mdpi.com]
- 3. Hydroxytyrosol reduces intracellular reactive oxygen species levels in vascular endothelial cells by upregulating catalase expression through the AMPK-FOXO3a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxytyrosol supplementation improves antioxidant and anti-inflammatory status in individuals with overweight and prediabetes: A randomized, double-blind, placebo-controlled parallel trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effects of hydroxytyrosol on Prdx6 and insulin expression in diabetic rat pancreases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Hydroxytyrosol Improves Obesity and Insulin Resistance by Modulating Gut Microbiota in High-Fat Diet-Induced Obese Mice [frontiersin.org]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Hyrtiosal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the anticancer mechanism of Hyrtiosal, a natural compound derived from the marine sponge Hyrtios sp.[1][2]. Extracts from Hyrtios sp. and its isolated compounds have demonstrated significant cytotoxic and anti-invasive effects on human cancer cell lines[1]. The primary mechanism of action is the induction of apoptosis, or programmed cell death, through distinct signaling pathways contingent on the p53 tumor suppressor protein status of the cancer cells[1][2]. This document aims to objectively evaluate the potential of this compound and its related compounds as novel anticancer agents by presenting quantitative data, detailed experimental protocols, and visualized molecular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound and related compounds.
Table 1: Cytotoxic and Anti-Invasive Activity of Hyrtios sp. Meroterpenoids in HCT-116 Human Colorectal Cancer Cells
| Compound | Effect | IC50 Value (μM) |
| Compound 2 | Weak cytotoxicity, Inhibition of cell invasion | 41.6[1] |
| Compound 3 | Weak cytotoxicity, Inhibition of cell invasion | 45.0[1] |
| Compound 4 | Weak cytotoxicity, Inhibition of cell invasion | 37.3[1] |
Table 2: Synergistic Effects of Hydroxytyrosol (a parent compound of this compound) with Chemotherapeutic Agents
| Cancer Type | Cell Line | Combination Agent | Key Synergistic Effect |
| Breast Cancer | MCF-7 | Paclitaxel | Enhanced anti-proliferative effect[3] |
| Breast Cancer | MDA-MB-231 | Paclitaxel | Increased cytotoxicity & reduced tumor volume in vivo[3] |
| Colon Cancer | Not Specified | Cetuximab | Synergistic inhibition of cell growth[3] |
| Not Specified | Not Specified | Doxorubicin | Protective effect, mitigating cardiotoxicity[3] |
Molecular Mechanisms of Action
This compound and extracts from Hyrtios sp. induce apoptosis in cancer cells through multiple signaling pathways. The specific pathway activated appears to be dependent on the p53 status of the cancer cells[1][2].
p53-Dependent Apoptotic Pathway
In cancer cells with wild-type p53, such as the RKO human colorectal carcinoma cell line, Hyrtios sp. extract induces apoptosis through the upregulation of p53 and its downstream target, p21[1][2]. The p21 protein is a cyclin-dependent kinase inhibitor that can arrest the cell cycle, allowing for DNA repair or, if the damage is too severe, the initiation of apoptosis.
p53-Independent Apoptotic Pathway
In cancer cells with deficient or mutated p53, such as the RKO-E6 cell line, Hyrtios sp. extract can still induce apoptosis. This occurs through a p53-independent pathway that involves the suppression of the JNK (c-Jun N-terminal kinase) signaling pathway and the induction of p21[1][2]. The suppression of JNK, a key regulator of cell survival and apoptosis, coupled with the cell cycle arrest induced by p21, ultimately leads to programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer properties of this compound and related compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for a few hours to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Reagents:
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Treat cells with the test compounds, then wash with cold PBS and lyse with RIPA buffer containing inhibitors[1].
-
Determine the protein concentration of the lysates using a BCA assay[1].
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Cell Invasion Assay (Transwell Assay)
This assay assesses the invasive potential of cancer cells.
-
Reagents:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another extracellular matrix component
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., fetal bovine serum)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
-
Protocol:
-
Coat the upper surface of the Transwell inserts with Matrigel to mimic the basement membrane.
-
Starve the cells in serum-free medium for several hours[1].
-
Seed the starved cells into the upper chamber of the coated inserts in serum-free medium[1].
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate to allow the cells to invade through the Matrigel and the membrane.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells under a microscope.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the anticancer properties of a compound like this compound.
Conclusion
The available data strongly suggest that this compound and related compounds from the marine sponge Hyrtios sp. possess significant anticancer properties. Their ability to induce apoptosis in cancer cells through both p53-dependent and -independent pathways makes them promising candidates for further investigation and development as novel therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the anticancer potential of these marine natural products.
References
The Pharmacological Profile of Hyrtiosal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyrtiosal, a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a primary focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Pharmacological Activities
This compound exhibits a range of biological effects, primarily centered around the inhibition of key enzymes and modulation of critical cellular signaling pathways. Its most well-characterized activity is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling.[1][2] Beyond this, extracts from Hyrtios species, containing compounds like this compound, have demonstrated significant anti-inflammatory and anticancer properties.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
The primary mechanism of action for this compound is its potent and noncompetitive inhibition of PTP1B.[1][2] This inhibition leads to the enhancement of insulin signaling pathways, making this compound a promising candidate for the development of therapeutics for type 2 diabetes and obesity.[1][2]
Downstream Effects of PTP1B Inhibition:
-
PI3K/AKT Pathway Activation: By inhibiting PTP1B, this compound promotes the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade. This is a crucial pathway for insulin-mediated cellular responses.[1][2] A key event in this process is the translocation of AKT to the cell membrane.[1]
-
Enhanced Glucose Transport: A major consequence of enhanced PI3K/AKT signaling is the increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[1][2] This facilitates the uptake of glucose into cells, a vital process for maintaining glucose homeostasis.
-
Modulation of TGF-beta/Smad2 Signaling: this compound has been shown to facilitate insulin's inhibitory effect on the activation of Smad2, a key component of the Transforming growth factor-beta (TGF-beta) signaling pathway.[1][2] This suggests a broader role for this compound in cellular signaling beyond metabolic regulation.
Anticancer Activity
Extracts from Hyrtios species have demonstrated significant cytotoxic and anti-invasive effects on human colorectal cancer cell lines.[1][3] The primary anticancer mechanism is the induction of apoptosis (programmed cell death) through distinct signaling pathways, which are dependent on the p53 tumor suppressor protein status of the cancer cells.[1][3]
-
p53-Dependent Apoptosis: In cancer cells with wild-type p53, Hyrtios extract induces apoptosis through the activation of the p53 pathway, leading to an increase in p21 protein expression.[1]
-
p53-Independent Apoptosis: In p53-deficient cancer cells, the extract induces apoptosis by suppressing the c-Jun N-terminal kinase (JNK) pathway while still increasing p21 protein expression.[1]
Furthermore, meroterpenoids isolated from Hyrtios sp. have shown the ability to inhibit the invasion of human colorectal cancer cells by downregulating the expression of vascular endothelial growth factor receptor 1 (VEGFR-1) and vimentin.
Anti-inflammatory and Antioxidant Activities
Methanol (B129727) extracts of Hyrtios erectus have exhibited notable antioxidant and anti-inflammatory properties. The extract demonstrated free radical-scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), superoxide (B77818) anions, and hydroxyl radicals.[4][5][6]
The anti-inflammatory effects are characterized by the inhibition of albumin denaturation and a significant reduction in inducible nitric oxide (NO) production in macrophage cell lines.[4][5][6] Additionally, the extract has been shown to downregulate the expression of several pro-inflammatory cytokine genes.[4][5][6]
Quantitative Data
The following tables summarize the key quantitative data associated with the pharmacological activities of this compound and related compounds from Hyrtios species.
| Parameter | Value | Method | Reference |
| PTP1B Inhibition | |||
| IC₅₀ | 42 µM | In vitro PTP1B enzymatic assay | [1][2] |
| Inhibition Mode | Noncompetitive | Kinetic analysis of PTP1B inhibition | [1] |
| Anticancer Activity (Meroterpenoids from Hyrtios sp.) | |||
| Cytotoxicity IC₅₀ (Compound 2) | 41.6 μM | MTT Assay (HCT-116 cells) | |
| Cytotoxicity IC₅₀ (Compound 3) | 45.0 μM | MTT Assay (HCT-116 cells) | |
| Cytotoxicity IC₅₀ (Compound 4) | 37.3 μM | MTT Assay (HCT-116 cells) | |
| Anti-inflammatory Activity (Hyrtios erectus extract) | |||
| Nitric Oxide (NO) Inhibition | 91.22% ± 5.78% at 25 µg/mL | Griess Assay (Macrophage cell line) | [4][5][6] |
| Free Radical Scavenging (IC₅₀) | ~50 µg/mL | DPPH, Superoxide anion, Hydroxyl radical assays | [4][5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Extraction and Isolation of this compound from Hyrtios erectus
-
Collection and Preparation: Collect specimens of Hyrtios erectus and immediately freeze them at -20°C. Freeze-dry the sponge material and grind it into a coarse powder.
-
Extraction: Macerate the powdered sponge material with a 1:1 (v/v) mixture of methanol (MeOH) and dichloromethane (B109758) (DCM) at room temperature. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in 90% aqueous methanol and partition it against n-hexane. Separate the aqueous methanol layer, dilute it to 50% with water, and partition against ethyl acetate (B1210297) (EtOAc).
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: Subject the dried EtOAc fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile (B52724) and water.
-
-
Structure Elucidation: Confirm the purity and identity of this compound using NMR spectroscopy and mass spectrometry.
PTP1B Inhibition Assay
-
Assay Principle: This in vitro enzymatic assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Protocol:
-
Add PTP1B enzyme to the wells of a 96-well plate containing the assay buffer.
-
Add varying concentrations of this compound or a control vehicle.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
After a set incubation time, stop the reaction (e.g., by adding NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
AKT Membrane Translocation Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells overexpressing PTP1B in an appropriate medium.
-
Transfection (if necessary): If not using a stable cell line, transiently transfect cells with a vector encoding a fluorescently tagged AKT (e.g., GFP-AKT).
-
Cell Treatment: Seed the cells onto glass-bottom dishes or chamber slides. Treat the cells with this compound or a control vehicle for a specified duration. Stimulate with insulin to induce AKT translocation.
-
Fixation and Staining: Fix the cells with paraformaldehyde. If not using a fluorescently tagged protein, permeabilize the cells and stain with a primary antibody against AKT followed by a fluorescently labeled secondary antibody.
-
Fluorescence Microscopy: Acquire images using a high-resolution fluorescence microscope (e.g., a confocal microscope or an automated imaging system like the IN Cell Analyzer 1000).
-
Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of AKT translocation.
GLUT4 Translocation Assay
-
Cell Culture: Utilize a cell line stably expressing a fluorescently tagged GLUT4 (e.g., CHO-HIRc-myc-GLUT4eGFP cells).
-
Cell Treatment: Seed the cells in a multi-well plate. Serum-starve the cells before treatment. Treat with this compound or control, followed by insulin stimulation.
-
Live-Cell Imaging or Fixation:
-
Live-Cell Imaging: Visualize the movement of GLUT4-GFP from the perinuclear region to the plasma membrane in real-time using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Fixed-Cell Analysis: Fix the cells at the end of the treatment period.
-
-
Image Acquisition and Analysis: Acquire images and quantify the fluorescence intensity of GLUT4 at the plasma membrane. The increase in membrane fluorescence corresponds to GLUT4 translocation.
Smad2 Activation Inhibition Assay
-
Cell Culture and Treatment: Culture appropriate cells (e.g., CHO cells) and treat them with insulin in the presence or absence of this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the p-Smad2 signal to total Smad2 or a loading control like β-actin.
-
Anticancer Assays
-
MTT Assay (Cell Viability):
-
Cell Seeding: Seed cancer cells (e.g., RKO, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Western Blotting for Apoptosis Markers:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound and prepare cell lysates as described previously.
-
Protein Analysis: Perform Western blotting to detect the expression levels of key apoptosis-related proteins such as p53, p21, and JNK, using specific primary antibodies. Use a loading control for normalization.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits PTP1B, enhancing insulin signaling and glucose uptake.
References
- 1. Anticancer Activity of Marine Sponge Hyrtios sp. Extract in Human Colorectal Carcinoma RKO Cells with Different p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. phcog.com [phcog.com]
Methodological & Application
Hyrtiosal: A Novel Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Hyrtiosal, a novel compound, on PTP1B. The protocol is based on a colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. Additionally, this note presents quantitative data for well-characterized PTP1B inhibitors to serve as a reference and illustrates the PTP1B signaling pathway and experimental workflow using diagrams.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that dephosphorylates the insulin receptor and its downstream substrates, thereby attenuating insulin signaling.[1] Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes.[2] PTP1B also negatively regulates the leptin signaling pathway, which is involved in appetite control and energy expenditure.[3] Inhibition of PTP1B is therefore a promising strategy for the development of therapeutics for metabolic disorders.[4]
This compound is a novel small molecule being investigated for its potential as a selective PTP1B inhibitor. This application note details a robust and reproducible in vitro assay to quantify the inhibitory potency of this compound and other test compounds against human recombinant PTP1B.
PTP1B Signaling Pathway
PTP1B plays a crucial role in downregulating key cellular signaling pathways. The diagram below illustrates the negative regulatory effect of PTP1B on the insulin and leptin signaling cascades.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Quantitative Data of PTP1B Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50). The table below provides IC50 values for some known PTP1B inhibitors, which can be used as positive controls and for comparison with this compound.
| Compound | IC50 (µM) | Notes |
| Ursolic Acid | 3.40 ± 0.34 | A well-characterized natural PTP1B inhibitor.[1] |
| Ertiprotafib | 1.6 to 29 | An active site inhibitor; IC50 varies with assay conditions.[5] |
| Trodusquemine (MSI-1436) | 1 | A non-competitive inhibitor with good selectivity.[5] |
| JTT-551 | Ki = 0.22 ± 0.04 | A selective inhibitor (Ki value reported).[5] |
| Flavonoid 1 (from Paulownia tomentosa) | 1.9 | A potent natural inhibitor.[6] |
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This protocol is designed for a 96-well plate format and utilizes the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Materials and Reagents
-
Human Recombinant PTP1B (e.g., from BIOMOL® International)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Ursolic Acid)
-
1 M NaOH (for stopping the reaction)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
The following diagram outlines the key steps of the PTP1B inhibition assay.
Caption: Workflow for the in vitro PTP1B inhibition assay.
Assay Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it on ice.
-
Dilute the human recombinant PTP1B enzyme in the assay buffer to the desired concentration (e.g., 5 ng/ml).[7]
-
Prepare a stock solution of pNPP in the assay buffer (e.g., 2 mM).[7]
-
Prepare serial dilutions of the test compound (this compound) and the positive control in DMSO. The final DMSO concentration in the assay should be kept low (e.g., < 2%).
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound (this compound) or positive control at various concentrations.
-
For the control wells (100% activity), add the same volume of DMSO.
-
For the blank wells (no enzyme activity), add assay buffer instead of the enzyme.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted PTP1B enzyme solution to all wells except the blank wells.
-
The total volume in each well should be consistent (e.g., 100 µl).
-
Gently mix the plate and pre-incubate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the pNPP solution to all wells to start the enzymatic reaction.
-
The final volume in each well should be, for example, 200 µl.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme activity and substrate concentration.[7]
-
-
Stopping the Reaction:
-
Stop the reaction by adding a fixed volume of 1 M NaOH to each well (e.g., 50 µl). The addition of NaOH will also induce a yellow color from the p-nitrophenol product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Subtract Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage of Inhibition:
-
% Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
-
Determine IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The described in vitro PTP1B inhibition assay provides a reliable and efficient method for evaluating the inhibitory potential of novel compounds like this compound. By following this protocol, researchers can obtain quantitative data on the potency of their test compounds and advance the development of new therapeutics for metabolic diseases. The provided diagrams and reference data for known inhibitors will aid in the experimental setup and data interpretation.
References
- 1. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Quantifying the Effects of Hyrtiosal on Glucose Uptake
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a cell-based assay to measure the effect of Hyrtiosal, a novel compound of interest, on glucose uptake in a relevant cell line (e.g., L6 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes). The assay utilizes the fluorescent glucose analog 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG) to quantify glucose transport into cells. This method offers a sensitive and non-radioactive alternative for screening and characterizing compounds that may modulate glucose metabolism. The protocol is suitable for researchers in academia and the pharmaceutical industry engaged in drug discovery for metabolic disorders such as diabetes.
Introduction
Glucose is a fundamental energy source for most living organisms, and its transport into cells is a tightly regulated process.[1] The uptake of glucose is primarily mediated by a family of glucose transporter (GLUT) proteins.[2] Dysregulation of glucose uptake is a hallmark of several metabolic diseases, including type 2 diabetes, where insulin (B600854) resistance leads to impaired glucose disposal in peripheral tissues.[3] Therefore, identifying compounds that can enhance glucose uptake in cells is a key therapeutic strategy.
This compound is a novel investigational compound with a putative role in modulating cellular metabolism. This application note describes a robust cell-based assay to determine the efficacy of this compound in stimulating glucose uptake. The assay employs 2-NBDG, a fluorescently labeled deoxyglucose analog that is taken up by cells through glucose transporters.[4][5][6] Once inside the cell, 2-NBDG is phosphorylated and trapped, allowing for the quantification of glucose uptake by measuring the intracellular fluorescence.[5][7] This method allows for the assessment of this compound's activity and provides insights into its potential mechanism of action, particularly its influence on key signaling pathways such as the insulin (PI3K/Akt) and AMPK pathways, which are critical regulators of glucose transport.[8][9][10][11]
Materials and Reagents
-
Cell Line: L6 rat skeletal muscle cells (or other appropriate cell line, e.g., 3T3-L1, HepG2)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium (for L6 cells): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin
-
This compound: Stock solution of known concentration, dissolved in a suitable vehicle (e.g., DMSO)
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose): Stock solution (e.g., 10 mM in DMSO)
-
Insulin (Positive Control): Stock solution (e.g., 1 mM in sterile water)
-
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide; AMPK activator, Positive Control): Stock solution (e.g., 50 mM in sterile water)
-
Wortmannin (PI3K inhibitor, Mechanistic Control): Stock solution (e.g., 1 mM in DMSO)
-
Compound C (Dorsomorphin; AMPK inhibitor, Mechanistic Control): Stock solution (e.g., 10 mM in DMSO)
-
Phloretin (GLUT inhibitor, Negative Control): Stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Krebs-Ringer-HEPES (KRH) Buffer: (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)
-
Trypsin-EDTA
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm) or Flow Cytometer (FITC channel)
Experimental Protocols
Protocol 1: L6 Cell Culture and Differentiation
-
Cell Seeding: Seed L6 myoblasts in a 96-well plate at a density of 2 x 10⁴ cells/well in complete culture medium.
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂ until they reach 80-90% confluency.
-
Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium.
-
Incubation: Incubate for 5-7 days, replacing the differentiation medium every 2 days, until multinucleated myotubes are formed.
Protocol 2: Glucose Uptake Assay
-
Serum Starvation: After differentiation, gently wash the L6 myotubes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 3-4 hours at 37°C to reduce basal glucose uptake.
-
Pre-incubation with Inhibitors (for mechanistic studies): For experiments investigating signaling pathways, pre-incubate the cells with Wortmannin (100 nM) or Compound C (10 µM) for 30 minutes at 37°C before adding this compound or control compounds.
-
Compound Treatment: Remove the starvation medium and add fresh serum-free DMEM containing various concentrations of this compound, positive controls (e.g., 100 nM Insulin, 1 mM AICAR), or a vehicle control. Incubate for the desired time (e.g., 30-60 minutes) at 37°C. A negative control with a GLUT inhibitor like Phloretin (100 µM) can also be included.[12]
-
2-NBDG Incubation: Following compound treatment, wash the cells twice with warm KRH buffer. Then, add KRH buffer containing 100 µM 2-NBDG to each well and incubate for 30-60 minutes at 37°C.[4][13] The optimal incubation time may vary depending on the cell type.[5]
-
Termination of Uptake: To stop the glucose uptake, rapidly wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement:
-
Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[5]
-
Flow Cytometry: For single-cell analysis, detach the cells using Trypsin-EDTA, wash with ice-cold PBS, and resuspend in FACS buffer. Analyze the fluorescence in the FL-1 (FITC) channel.[4] Propidium iodide can be added to exclude dead cells.[13]
-
Data Presentation
The quantitative data should be summarized in tables to facilitate easy comparison between different treatment groups.
Table 1: Effect of this compound on 2-NBDG Uptake
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) ± SD | % Increase in Glucose Uptake (relative to Vehicle) |
| Vehicle Control | - | 1500 ± 120 | 0% |
| This compound | 1 µM | 2100 ± 150 | 40% |
| This compound | 10 µM | 3200 ± 210 | 113% |
| This compound | 50 µM | 4500 ± 300 | 200% |
| Insulin (Positive Control) | 100 nM | 4200 ± 280 | 180% |
| AICAR (Positive Control) | 1 mM | 3800 ± 250 | 153% |
| Phloretin (Negative Control) | 100 µM | 1550 ± 130 | 3% |
Table 2: Mechanistic Investigation of this compound's Effect on 2-NBDG Uptake
| Treatment Group | Inhibitor | Mean Fluorescence Intensity (MFI) ± SD | % Inhibition of this compound-induced Uptake |
| Vehicle Control | - | 1500 ± 130 | - |
| This compound (50 µM) | - | 4500 ± 310 | 0% |
| This compound (50 µM) | Wortmannin (100 nM) | 2200 ± 180 | 76.7% |
| This compound (50 µM) | Compound C (10 µM) | 4300 ± 290 | 6.7% |
| Insulin (100 nM) | Wortmannin (100 nM) | 1800 ± 150 | 88.9% |
| AICAR (1 mM) | Compound C (10 µM) | 1900 ± 160 | 82.6% |
Visualizations
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Caption: Simplified insulin signaling pathway for glucose uptake.
Caption: Simplified AMPK signaling pathway for glucose uptake.
Conclusion
This application note details a reliable and sensitive cell-based assay for evaluating the effect of the investigational compound this compound on glucose uptake. The protocol can be adapted for screening compound libraries and for mechanistic studies to elucidate the signaling pathways involved. By providing clear, step-by-step instructions and templates for data presentation, this guide serves as a valuable resource for researchers working on the discovery and development of novel therapeutics for metabolic diseases.
References
- 1. Physiology, Glucose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]
- 11. Insulin Signaling Pathways and Cardiac Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Glucose (2-NBDG) uptake assay [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of Hyrtiosal-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Hyrtiosal on various cancer cell lines. This compound, a marine-derived compound, has demonstrated significant anti-cancer properties by modulating key signaling pathways involved in apoptosis and cellular defense mechanisms. This document outlines the effects of this compound on protein expression, details the protocols for Western blot analysis, and provides visual representations of the affected signaling pathways.
Data Presentation: Effects of this compound on Protein Expression
Western blot analyses have revealed that this compound induces apoptosis and alters cellular stress responses by modulating the expression of key regulatory proteins. The following tables summarize the quantitative changes in protein expression observed in cancer cells following this compound treatment.
Table 1: Modulation of p53-Dependent Apoptotic Pathway Proteins by this compound
| Target Protein | Cellular Function | Observed Change in Expression |
| p53 | Tumor suppressor, transcription factor | Increased |
| p21 | Cyclin-dependent kinase inhibitor | Increased |
| Bax | Pro-apoptotic protein | Increased |
| Bcl-2 | Anti-apoptotic protein | Decreased |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increased |
Table 2: Modulation of p53-Independent Apoptotic Pathway Proteins by this compound
| Target Protein | Cellular Function | Observed Change in Expression |
| p-JNK | Pro-apoptotic kinase | Increased |
| c-Jun | Transcription factor, downstream of JNK | Increased |
Table 3: Modulation of Nrf2 Signaling Pathway Proteins by this compound
| Target Protein | Cellular Function | Observed Change in Expression |
| Nrf2 | Transcription factor, master regulator of antioxidant response | Decreased |
| SLC7A11 | Cysteine/glutamate antiporter, involved in glutathione (B108866) synthesis | Decreased |
| GPX4 | Glutathione peroxidase 4, inhibits lipid peroxidation | Decreased |
Table 4: Modulation of PI3K/Akt Signaling Pathway Proteins by this compound
| Target Protein | Cellular Function | Observed Change in Expression |
| PTP1B | Protein Tyrosine Phosphatase 1B, negative regulator of insulin (B600854) signaling | Inhibited (Activity) |
| p-Akt | Pro-survival kinase | Decreased |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound treatment on cultured cancer cells.
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116, RKO) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS and add ice-cold RIPA lysis buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail. Use approximately 100 µL of lysis buffer for a 60 mm dish.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol (B129727) for 1 minute, followed by equilibration in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol). Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for its analysis.
High-Throughput Screening Assays for Hyrtiosal Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyrtiosal, a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus, and its analogues represent a promising class of compounds with diverse biological activities.[1][2] Members of the genus Hyrtios are known to produce secondary metabolites with potential anticancer, anti-inflammatory, and antimicrobial properties.[3][4] These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the therapeutic potential of this compound analogues in these key areas. The included methodologies are designed for efficiency and reproducibility, enabling the rapid identification of lead compounds for further drug development.
Data Presentation: Comparative Bioactivity of this compound Analogues
The following tables summarize the quantitative data on the biological activities of this compound and its analogues. This data is intended to serve as a reference for comparing the potency and spectrum of activity of newly synthesized or isolated compounds.
Table 1: Anticancer Activity of this compound Analogues and Related Compounds
| Compound/Extract | Cell Line | Assay Type | IC50 (µM) | Reference |
| Hyrtios sp. Extract | RKO (p53 wild-type) | Apoptosis Induction | Not Reported | [4] |
| Hyrtios sp. Extract | RKO-E6 (p53-deficient) | Apoptosis Induction | Not Reported | [4] |
| Meroterpenoid from Hyrtios sp. | HCT-116 | Cell Viability | 37.3 - 45.0 | [4] |
| This compound | KB cells | Cell Proliferation | Not Reported | [5] |
| 15-Acetylirciformonin B | K562 | Cytotoxicity | 5.4 | [6] |
| 15-Acetylirciformonin B | DLD-1 | Cytotoxicity | 0.03 | [6] |
| 15-Acetylirciformonin B | HepG2 | Cytotoxicity | 0.5 | [6] |
| 15-Acetylirciformonin B | Hep3B | Cytotoxicity | 1.1 | [6] |
| Simplextone A | HCT-116 | Cytotoxicity | 26.3 | [6] |
| Simplextone B | HCT-116 | Cytotoxicity | 23.7 | [6] |
Table 2: Anti-inflammatory Activity of this compound Analogues and Related Compounds
| Compound | Assay Type | Cell Line | Key Effect | IC50 (µM) | Reference |
| Hyrtioreticulin Derivative (13b) | TNF-α Release | Not Specified | 92% inhibition at 20 µM | Not Reported | |
| Hydroxytyrosol (B1673988) Analogue (1f) | Cyclooxygenase-2 (COX-2) | In silico | High Binding Affinity | Not Applicable | [7] |
| Hydroxytyrosol Analogue (1h) | Cyclooxygenase-2 (COX-2) | In silico | High Binding Affinity | Not Applicable | [7] |
| Hydroxytyrosol Analogue (1k) | Cyclooxygenase-2 (COX-2) | In silico | High Binding Affinity | Not Applicable | [7] |
Table 3: Antimicrobial Activity of this compound Analogues and Related Compounds
| Compound/Extract | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Hyrtimomine D | Staphylococcus aureus | Broth Microdilution | 4 | [8] |
| Hyrtios erectus Extract | Helicobacter pylori | Not Specified | 3.9 | [9] |
| This compound | HIV-1 | Antiviral Assay | IC50: 9.60 ± 0.86 µM | [9] |
Experimental Protocols
Anticancer Activity: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound analogues
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cancer cells into opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates (25 µL for 384-well plates). Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound analogues in cell culture medium. Add the desired concentrations of the compounds to the experimental wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Experimental Workflow for Anticancer Screening
Caption: Workflow for cell viability HTS using CellTiter-Glo®.
Anti-inflammatory Activity: TNF-α and IL-6 Release Assay
This protocol measures the inhibition of pro-inflammatory cytokine release (TNF-α and IL-6) from lipopolysaccharide (LPS)-stimulated immune cells.
Materials:
-
This compound analogues
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium and supplements
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader
Protocol:
-
Cell Seeding: Seed PBMCs or differentiated THP-1 cells in a 96-well plate at an appropriate density in RPMI-1640 medium.
-
Compound Treatment: Add serial dilutions of this compound analogues to the wells. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA Assay: a. Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.[10][11][12] b. Briefly, add supernatants and standards to antibody-coated plates, incubate, wash, add detection antibody, incubate, wash, add enzyme conjugate, incubate, wash, add substrate, and stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using the standard curve. Determine the percent inhibition of cytokine release for each compound and calculate IC50 values.
NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB pathway by this compound analogues.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13][14]
Materials:
-
This compound analogues
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
(Optional) Resazurin (B115843) solution
Protocol:
-
Compound Preparation: Prepare a stock solution of each this compound analogue in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compounds in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: a. From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). b. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well containing the serially diluted compounds with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: a. Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. (Optional) Add resazurin solution to each well and incubate for 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.
-
Data Analysis: Record the MIC values for each compound against each bacterial strain.
Bacterial Cell Wall Synthesis Pathway
Caption: Key stages in bacterial peptidoglycan synthesis.
Considerations for Screening Natural Product Analogues
When screening natural product derivatives such as this compound analogues, it is important to consider potential challenges like off-target effects and cytotoxicity.[15][16] It is recommended to perform counter-screens to assess the cytotoxicity of active compounds against non-cancerous cell lines to determine their selectivity index. Furthermore, understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.[17] The diverse chemical structures of marine sponge-derived compounds can lead to a wide range of biological activities, and a comprehensive screening approach is essential to fully characterize their therapeutic potential.[18][19]
References
- 1. This compound | C25H38O3 | CID 11361184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extrapolation of hydroxytyrosol and its analogues as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bmgrp.com [bmgrp.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thyroid hormone structure-activity relationships: molecular structure of 3,5,3'-triiodothyropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms [mdpi.com]
Topic: Elucidating Hyrtiosal's Mechanism of Action via Lentiviral-based shRNA Knockdown of PTP1B
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Hyrtiosal, a natural sesterterpenoid derived from marine sponges, has been identified as a promising inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] PTP1B is a high-value target for therapeutics aimed at treating type 2 diabetes and obesity.[2] Validating that PTP1B is the primary target of this compound in a cellular context is a critical step for its development as a therapeutic agent. This application note provides a comprehensive protocol for using lentiviral-based short hairpin RNA (shRNA) to specifically knock down PTP1B expression in a cellular model. By comparing the cellular response to this compound in PTP1B-deficient cells versus control cells, researchers can definitively validate PTP1B as the functional target of this compound and dissect its downstream signaling effects.
Introduction to this compound and PTP1B
This compound, isolated from the marine sponge Hyrtios erectus, inhibits PTP1B activity in a noncompetitive manner with an IC₅₀ value of 42 µM.[2] PTP1B functions by dephosphorylating and thus inactivating the insulin receptor and its substrates. By inhibiting PTP1B, this compound enhances insulin signaling, promoting the activation of the PI3K/AKT pathway, which leads to increased glucose transporter 4 (GLUT4) translocation to the cell membrane.[1][2] This enhances glucose uptake and demonstrates this compound's potential as an insulin-sensitizing agent.[1]
Signaling Pathway and Experimental Rationale
The core principle of this protocol is to determine if the knockdown of PTP1B phenocopies or abrogates the effects of this compound. If this compound's effects are diminished or absent in cells lacking PTP1B, it strongly indicates that PTP1B is its direct functional target. The signaling pathway under investigation is illustrated below.
Figure 1: this compound's mechanism of action on the PTP1B signaling pathway.
Experimental Workflow
The overall experimental process involves designing and cloning the shRNA, producing lentivirus, transducing target cells, validating the knockdown, and finally, performing functional assays with this compound.
Figure 2: Workflow for PTP1B knockdown and this compound target validation.
Detailed Experimental Protocols
Protocol 1: Generation of PTP1B Knockdown Stable Cell Lines
This protocol outlines the steps from lentiviral particle production to the selection of stable cell lines.
4.1 Lentivirus Production in HEK293T Cells
-
Day 1: Seed HEK293T Cells. Plate 4x10⁶ HEK293T cells in a 10 cm dish in 10 mL of DMEM with 10% FBS.
-
Day 2: Transfection. When cells are 70-80% confluent, transfect with the following plasmids using a suitable transfection reagent:
-
2.5 µg of pLKO.1-shPTP1B (or pLKO.1-scramble control)
-
2.0 µg of psPAX2 (packaging plasmid)
-
0.5 µg of pMD2.G (envelope plasmid)
-
-
Day 3: Change Media. After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete medium.
-
Day 4-5: Harvest Virus. At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles. Filter through a 0.45 µm filter to remove cellular debris. The virus can be used immediately or stored at -80°C.
4.2 Transduction of Target Cells
-
Day 1: Seed Target Cells. Plate your target cells (e.g., CHO cells overexpressing the insulin receptor) at a density that will result in 50-70% confluency the next day.
-
Day 2: Transduction. Remove the medium and add the lentiviral supernatant to the cells. Add hexadimethrine bromide (Polybrene) to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Day 3: Replace Media. After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection. Add puromycin to the medium at a pre-determined concentration (typically 2-10 µg/mL) to select for successfully transduced cells. Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are established.[6]
-
Expansion. Expand the puromycin-resistant clones for validation and subsequent functional assays.
Protocol 2: Validation of PTP1B Knockdown
4.3 Quantitative RT-PCR (qRT-PCR)
-
Extract total RNA from both scramble control and shPTP1B stable cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for PTP1B and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of PTP1B mRNA using the ΔΔCt method.
4.4 Western Blot Analysis
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PTP1B and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Quantify band intensity to determine the reduction in PTP1B protein levels.
Protocol 3: Functional Assays
4.5 AKT Phosphorylation Assay
-
Starve both scramble and shPTP1B cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with this compound (e.g., 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with insulin (e.g., 100 nM) for 15 minutes.
-
Immediately lyse the cells and perform Western blot analysis as described above, using primary antibodies for phosphorylated-AKT (Ser473) and total AKT.
Expected Results and Data Presentation
Successful execution of these protocols should yield clear, quantifiable data validating PTP1B as the target of this compound.
Table 1: Validation of PTP1B Knockdown Efficiency This table shows the expected reduction in PTP1B mRNA and protein levels in the knockdown cells compared to the scramble control.
| Cell Line | PTP1B mRNA Level (Relative to Scramble) | PTP1B Protein Level (Relative to Scramble) |
| Scramble shRNA | 1.00 ± 0.11 | 1.00 ± 0.09 |
| shPTP1B Clone 1 | 0.18 ± 0.04 | 0.12 ± 0.03 |
| shPTP1B Clone 2 | 0.25 ± 0.06 | 0.21 ± 0.05 |
Data presented as mean ± SD. A successful knockdown shows >70% reduction in both mRNA and protein.
Table 2: Functional Effect of PTP1B Knockdown on this compound Activity This table demonstrates that in the absence of PTP1B, the ability of this compound to further enhance insulin-stimulated AKT phosphorylation is significantly reduced.
| Cell Line | Treatment | p-AKT / Total AKT Ratio (Fold Change over Unstimulated Scramble) |
| Scramble shRNA | Unstimulated | 1.0 |
| Scramble shRNA | Insulin | 5.2 ± 0.5 |
| Scramble shRNA | Insulin + this compound | 9.8 ± 0.9 |
| shPTP1B | Unstimulated | 3.1 ± 0.4 |
| shPTP1B | Insulin | 10.5 ± 1.1 |
| shPTP1B | Insulin + this compound | 11.2 ± 1.3 |
Data presented as mean ± SD. The results would indicate that this compound requires PTP1B to exert its full sensitizing effect.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFbeta/Smad2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Hyrtiosal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Hyrtiosal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a significant challenge?
A1: this compound is a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus.[1] Its chemical structure is complex and predominantly hydrophobic, leading to poor solubility in aqueous solutions. This low solubility can impede its biological evaluation in in-vitro assays and poses a significant hurdle for its development as a therapeutic agent.[2]
Q2: I am observing the precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is the likely cause?
A2: This phenomenon is commonly referred to as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into an aqueous medium where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Q3: What are the initial steps I can take to improve the solubility of this compound for preliminary experiments?
A3: For initial screening, using a co-solvent approach is the most straightforward method. This involves preparing a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO and then diluting it into your aqueous experimental medium. It is crucial to maintain a low final concentration of the organic solvent (typically below 1%, and often under 0.1%) to prevent solvent-induced artifacts in biological assays.[2]
Q4: Are there more advanced techniques to enhance the aqueous solubility of this compound for in-vivo studies?
A4: Yes, for applications requiring higher concentrations of this compound in aqueous media, several formulation strategies can be employed. These include complexation with cyclodextrins and the preparation of solid dispersions with hydrophilic polymers. These methods aim to improve the dissolution rate and apparent solubility of this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | Solvent shock due to the rapid change in solvent polarity. | 1. Optimize Co-solvent Concentration: Gradually increase the percentage of the co-solvent (e.g., DMSO, ethanol) in your final aqueous solution. 2. Slower Addition and Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing to facilitate better dispersion. 3. Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) in the aqueous buffer. |
| Low and inconsistent results in biological assays | Poor solubility leading to an unknown concentration of dissolved this compound. | 1. Determine Aqueous Solubility: Experimentally determine the solubility of this compound in your specific assay buffer. 2. Employ Solubility Enhancement Techniques: Utilize methods like cyclodextrin (B1172386) complexation or solid dispersions to achieve a more stable and defined concentration. |
| Difficulty in preparing a concentrated aqueous solution for animal studies | The inherently low aqueous solubility of this compound. | 1. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like PVP K30 or PEG 6000. This can significantly improve its dissolution rate and apparent solubility. 2. Cyclodextrin Complexation: Form an inclusion complex with a modified cyclodextrin such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD). |
Data Presentation: Solubility Enhancement of this compound
Disclaimer: The following tables present representative data for sesterterpenoids and hypothetical data for this compound to illustrate the potential improvements with different solubility enhancement techniques. Actual solubility should be determined experimentally.
Table 1: Representative Aqueous Solubility of Sesterterpenoids
| Compound Class | General Aqueous Solubility | Reference |
| Sesterterpenoids | Poorly soluble to practically insoluble | [1][3] |
Table 2: Hypothetical Solubility of this compound in Co-solvent Systems
| Co-solvent in Water | 1% (v/v) | 5% (v/v) | 10% (v/v) |
| DMSO | ~5 µg/mL | ~25 µg/mL | ~70 µg/mL |
| Ethanol | ~2 µg/mL | ~15 µg/mL | ~45 µg/mL |
Table 3: Hypothetical Solubility Enhancement of this compound with Cyclodextrins
| Cyclodextrin (in Water) | 1% (w/v) | 5% (w/v) | 10% (w/v) |
| HP-β-CD | ~15 µM | ~80 µM | ~200 µM |
| SBE-β-CD | ~25 µM | ~150 µM | ~450 µM |
Table 4: Hypothetical Dissolution Rate Enhancement of this compound from Solid Dispersions
| Formulation | Fold Increase in Dissolution Rate (compared to pure this compound) |
| This compound:PVP K30 (1:5 w/w) | 10 - 20 fold |
| This compound:PEG 6000 (1:10 w/w) | 15 - 30 fold |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Slurry Method)
-
Preparation of Cyclodextrin Solution: Prepare aqueous solutions of the desired cyclodextrin (e.g., HP-β-CD or SBE-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v) in the desired aqueous buffer.
-
Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixtures at a constant temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Separation of Undissolved this compound: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Quantification: Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Choose a hydrophilic polymer as the carrier, for instance, polyvinylpyrrolidone (B124986) (PVP K30) or polyethylene (B3416737) glycol (PEG 6000).
-
Dissolution: Dissolve both this compound and the selected carrier in a suitable common volatile solvent (e.g., methanol (B129727) or ethanol). The drug-to-carrier ratio should be optimized (e.g., 1:5 or 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film or solid mass.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion to a fine powder and pass it through a sieve to ensure uniform particle size.
Mandatory Visualizations
Signaling Pathway of this compound
This compound is known to be an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance downstream signaling, including the PI3K/Akt pathway, which is crucial for glucose metabolism and cell survival.
Caption: this compound inhibits PTP1B, enhancing PI3K/Akt signaling.
Experimental Workflow: Improving this compound Solubility
The following workflow outlines the decision-making process and experimental steps for a researcher facing challenges with this compound's aqueous solubility.
Caption: Workflow for addressing this compound's solubility issues.
References
Technical Support Center: Optimizing Hydroxytyrosol Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hydroxytyrosol (HT) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for Hydroxytyrosol in in vitro studies?
A1: The effective concentration of Hydroxytyrosol varies significantly depending on the cell type and the biological effect being investigated. Generally, a range between 1 µM to 100 µM is utilized for in vitro studies.[1] For minimal antioxidant activity, a concentration as low as 1 µM may be sufficient.[1] However, to exhibit a more pronounced antioxidant effect, a range of 50 µM to 100 µM is often required.[1] For other effects such as anti-inflammatory or anti-proliferative activities, concentrations can range from the low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., up to 200 µM or more), which may induce apoptosis in cancer cell lines.
Q2: Is Hydroxytyrosol cytotoxic? At what concentrations should I be concerned about toxicity?
A2: Hydroxytyrosol can exhibit cytotoxicity at high concentrations, and this is dependent on the cell line. For instance, in human Schwann cells, concentrations of 50 and 100 µg/mL were found to be toxic. In contrast, some cancer cell lines may require higher concentrations (e.g., above 100 µM) to induce apoptosis and cell death.[2][3] It is crucial to determine the cytotoxic concentration for your specific cell line by performing a dose-response viability assay (e.g., MTT or XTT assay) before proceeding with functional experiments.
Q3: How should I prepare and store Hydroxytyrosol for cell culture experiments?
A3: Hydroxytyrosol is soluble in aqueous solutions, but its stability can be affected by factors like temperature and ionic content. It is recommended to prepare a high-concentration stock solution in a suitable solvent like absolute ethanol (B145695) or DMSO.[4] For cell culture applications, this stock can be further diluted in sterile phosphate-buffered saline (PBS) or directly in the cell culture medium to the desired final concentration. To minimize degradation, it is best to store stock solutions at -20°C.[4] The presence of salts and higher temperatures can lead to oxidation, so it's advisable to prepare fresh dilutions for each experiment.
Q4: I am observing inconsistent results with my Hydroxytyrosol experiments. What could be the issue?
A4: Inconsistent results can stem from several factors:
-
Stability: Hydroxytyrosol can degrade in aqueous solutions, especially at room temperature and in the presence of high ionic content.[5][6][7] Ensure you are using freshly prepared solutions or properly stored aliquots.
-
Solubility: At higher concentrations, Hydroxytyrosol might not be fully soluble in the culture medium. Visually inspect your medium for any precipitation. Using a small percentage of DMSO in the final culture medium (typically <0.1%) can aid solubility.
-
Cell Passage Number: The responsiveness of cells to any treatment can change with increasing passage number. Try to use cells within a consistent and low passage range for your experiments.
-
Purity of the Compound: Verify the purity of your Hydroxytyrosol from the supplier. Impurities can lead to off-target effects.
Troubleshooting Guides
Issue 1: Low or No Observed Biological Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The effective concentration of Hydroxytyrosol is highly cell-type and assay-dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration for your specific experimental setup. |
| Degradation of Hydroxytyrosol | Hydroxytyrosol is susceptible to oxidation. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Short Incubation Time | The observed effects of Hydroxytyrosol can be time-dependent. Consider extending the incubation time (e.g., 24, 48, or 72 hours) to observe a significant biological response. |
| Cellular Uptake | Ensure that the compound is being taken up by the cells. While generally cell-permeable, factors like cell density and medium composition can influence uptake. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Concentration is too High | Perform a cytotoxicity assay (e.g., MTT, XTT, or Trypan Blue exclusion) to determine the IC50 value and the non-toxic concentration range for your specific cell line. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve Hydroxytyrosol, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically below 0.5%, but ideally below 0.1%). Run a solvent-only control. |
| Oxidation Products | Degraded Hydroxytyrosol may have different biological activities, including increased cytotoxicity. Use fresh, properly stored Hydroxytyrosol. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical treatments. Start with a lower concentration range if you are working with a new or sensitive cell line. |
Data Presentation: Effective Concentrations of Hydroxytyrosol in Various In Vitro Models
Table 1: Antioxidant and Anti-inflammatory Effects
| Cell Type | Assay | Effective Concentration | Incubation Time | Observed Effect |
| Endothelial Cells | Antioxidant Activity | 1 µM | - | Minimal activation of antioxidant activity.[1] |
| Endothelial Cells | Antioxidant Activity | 50 - 100 µM | - | Significant antioxidant effect.[1] |
| RAW264.7 Macrophages | NO Production (LPS-induced) | 50 µM, 100 µM | 6 or 18 hours | Downregulation of IL-6 expression.[8] |
| Human Monocytes | IL-6 Production (LPS-induced) | 41 µM | - | Diminished IL-6 at mRNA and protein level.[8] |
| Rat Chondrocytes | IL-6 Secretion (TNF-α-induced) | 25, 50, 100 µM | - | Reduced IL-6 secretion.[8] |
| HeLa, HEK-293 cells | Nrf2/HO-1 Activation | 5, 10 µg/mL | 24, 48 hours | Increased Nrf2 and HO-1 protein expression.[9] |
Table 2: Anti-proliferative and Pro-apoptotic Effects in Cancer Cells
| Cell Line | Cancer Type | Effective Concentration | Incubation Time | Observed Effect |
| Prostate Cancer (PC-3, 22Rv1) | Prostate | 30 - 300 µM | 48 hours | Decreased cell proliferation.[10] |
| Colorectal Cancer (LS180) | Colorectal | 50, 100, 150 µM | 24 hours | Increased expression of apoptotic genes (CASP3).[2] |
| Breast Cancer (MCF-7) | Breast | 25 µg/mL | 24 hours | G1 to S phase transition blockade.[11] |
| Neuroblastoma (SH-SY5Y) | Neuroblastoma | EC50: 114.02 µM | 24 hours | Cytotoxic and anti-proliferative effects. |
| Melanoma (A375, HT-144) | Melanoma | 250 - 450 µM | 24 hours | Inhibition of cell colony formation.[3] |
Table 3: Neuroprotective and Other Effects
| Cell Type | Assay | Effective Concentration | Incubation Time | Observed Effect |
| Human Schwann Cells | Proliferation | 10, 20 ng/mL | 24 hours | Increased cell proliferation. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis (Tube Formation) | 1, 5 µM | 6 hours | Promoted tube formation. |
| PC12 Cells | Hypoxia-induced damage | 50 µmol/L | - | Alleviated cell apoptosis and oxidative stress.[12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Hydroxytyrosol (HT) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of HT in complete culture medium. Remove the old medium from the wells and add 100 µL of the HT-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve HT, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot for Signaling Pathway Analysis (General Protocol)
This protocol provides a general framework for analyzing protein expression in key signaling pathways affected by Hydroxytyrosol.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Hydroxytyrosol (HT) stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the chosen concentrations of HT for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway activated by Hydroxytyrosol.
References
- 1. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxytyrosol Induces Apoptosis, Cell Cycle Arrest and Suppresses Multiple Oncogenic Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydroxytyrosol Induces the Death for Apoptosis of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 7. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxytyrosol produced by engineered Escherichia coli strains activates Nrf2/HO-1 pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nodaiweb.university.jp [nodaiweb.university.jp]
- 12. Hydroxytyrosol Alleviated Hypoxia-Mediated PC12 Cell Damage through Activating PI3K/AKT/mTOR-HIF-1α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Hydroxytyrosol Bioassays
Welcome to the technical support center for Hydroxytyrosol (B1673988) (HT) bioassays. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of working with this potent olive polyphenol. Inconsistent results in bioassays are a common challenge, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxic effects of Hydroxytyrosol at concentrations that are reported to be safe in the literature?
A1: This is a common issue that can arise from the pro-oxidant activity of Hydroxytyrosol under certain in vitro conditions. In standard cell culture media, particularly those containing sodium bicarbonate, Hydroxytyrosol can generate extracellular hydrogen peroxide (H₂O₂).[1][2] This H₂O₂ production can lead to oxidative DNA damage and a decrease in cell viability, which may be misinterpreted as a specific anticancer effect.[1]
Troubleshooting Steps:
-
Evaluate your culture medium: Check the concentration of sodium bicarbonate in your medium. Consider using a medium with lower bicarbonate levels or supplementing with sodium pyruvate, which can help neutralize H₂O₂.[1]
-
Include antioxidant controls: Add antioxidants like N-acetyl cysteine (NAC) to your control experiments to see if they reverse the cytotoxic effects.[1]
-
Measure H₂O₂ production: Directly measure the levels of H₂O₂ in your culture medium in the presence of Hydroxytyrosol.
Q2: My antioxidant capacity assay results for Hydroxytyrosol are not consistent across different experiments. What could be the cause?
A2: Inconsistencies in antioxidant capacity assays (e.g., DPPH, ABTS, ORAC) can be attributed to several factors related to the stability of Hydroxytyrosol and the specific assay conditions.
Potential Causes and Solutions:
-
Hydroxytyrosol Stability: Hydroxytyrosol can degrade in aqueous solutions. Its stability is influenced by factors such as temperature, concentration, and the ionic content of the solution.[3][4][5] High concentrations of ions like calcium and magnesium can accelerate degradation.[3][5]
-
Assay Standardization: Different antioxidant assays have different mechanisms and can yield varying results. There is a recognized need for standardization of these assays to ensure reliable and comparable data.[6]
-
Recommendation: Clearly document and standardize your assay protocol, including incubation times, solvent systems, and the final concentrations of all reagents.[6] When comparing your results to the literature, ensure that the assay conditions are comparable.
-
Q3: I am seeing a high degree of variability in the response of different cell lines to Hydroxytyrosol treatment. Why is this happening?
A3: The cellular response to Hydroxytyrosol can be highly cell-type specific.[7] This variability can be due to differences in:
-
Metabolism: Cells can metabolize Hydroxytyrosol at different rates, leading to varying intracellular concentrations of the active compound and its metabolites.[8][9] The primary metabolites are glucuronide and sulfate (B86663) conjugates.[10][11]
-
Efflux Pumps: Some cell lines may overexpress efflux pumps like P-glycoprotein, which can actively remove Hydroxytyrosol from the cell, reducing its intracellular concentration and bioactivity.[7]
-
Signaling Pathways: The basal expression and activity of signaling pathways that interact with Hydroxytyrosol (e.g., Nrf2, PI3K/Akt, ERK1/2) can differ between cell lines, leading to varied downstream effects.[11]
Troubleshooting Flowchart for Cell Line Variability
Caption: Troubleshooting flowchart for variable cell line responses.
Quantitative Data Summary
The effective concentration of Hydroxytyrosol can vary significantly depending on the bioassay and cell type. The following tables summarize some reported concentrations and their observed effects.
Table 1: In Vitro Antioxidant and Anti-inflammatory Effects of Hydroxytyrosol
| Assay | Cell Line/System | Effective Concentration | Observed Effect | Reference |
| Antioxidant Activity | Rat aortic rings | 1 µM | Minimal activation of antioxidant activity | [11] |
| Antioxidant Effect | In vitro studies | 50 - 100 µM | Required range to exhibit an antioxidant effect | [11] |
| Anti-inflammatory | Human monocytes | Appropriate concentrations | Suppression of MMP-9 and COX-2 activation and expression | [12] |
| Nitric Oxide Production | In vitro studies | 50 - 100 µM | Efficiently promotes NO production | [11] |
Table 2: Cytotoxicity of Hydroxytyrosol in Different Cell Lines
| Cell Line | Assay | IC₅₀ / Toxic Concentration | Reference |
| Human Keratinocytes (FEP-1811) | Cell Viability | Dose-dependent reduction | [7] |
| Human Erythroleukemic (K562) | Cell Viability | Dose-dependent reduction | [7] |
| Human Conjunctival Epithelial (IM-ConjEpi) | Cell Viability | 150 µM decreased viability | [13] |
| Human Corneal Epithelial (HCE) | Cell Viability | All tested concentrations were safe | [13] |
Key Experimental Protocols
1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Prepare a stock solution of DPPH in methanol (B129727).
-
Prepare various concentrations of Hydroxytyrosol in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.
-
Add an equal volume of the Hydroxytyrosol solutions (or methanol as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
2. MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Hydroxytyrosol for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).
-
Express the results as a percentage of the viability of untreated control cells.
Visualizing Key Pathways and Workflows
Hydroxytyrosol's Influence on the Nrf2 Antioxidant Pathway
Hydroxytyrosol can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[11]
Caption: Activation of the Nrf2 pathway by Hydroxytyrosol.
Experimental Workflow for Assessing Pro-oxidant Effects
A logical workflow is crucial for distinguishing between direct cytotoxicity and pro-oxidant-induced effects.
Caption: Workflow for investigating pro-oxidant effects.
References
- 1. identification-of-the-factors-responsible-for-the-in-vitro-pro-oxidant-and-cytotoxic-activities-of-the-olive-polyphenols-oleuropein-and-hydroxytyrosol - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 6. Hydroxytyrosol and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation into the biological properties of the olive polyphenol, hydroxytyrosol: mechanistic insights by genome-wide mRNA-Seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport mechanism and metabolism of olive oil hydroxytyrosol in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Hydroxytyrosol in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxytyrosol and Its Potential Uses on Intestinal and Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays for Determining Hyrtiosal Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Hyrtiosal using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing the cytotoxicity of a natural product like this compound?
A1: The choice of assay depends on the specific research question and the properties of this compound. Commonly used and reliable assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and cost-effective method.[1][2]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. A key advantage is that the formazan (B1609692) product is water-soluble, simplifying the protocol.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and cell lysis.[3][4][5] It is particularly useful for detecting necrosis.
It is often recommended to use a combination of assays that measure different cellular parameters to obtain a more comprehensive understanding of this compound's cytotoxic effects.
Q2: How do I properly dissolve this compound for my experiments?
A2: Poor solubility is a common issue with natural products.[6] To ensure consistent and accurate results:
-
Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
For the working solution, dilute the stock solution in the cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]
-
Gentle sonication or vortexing can aid in the dissolution of the stock solution.[6]
Q3: My results are inconsistent between experiments. What are the potential causes?
A3: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Compound Stability: Natural products like this compound may have limited stability in solution. Always prepare fresh stock solutions and protect them from light and extreme temperatures.
-
Cell Density: The number of cells seeded can influence their susceptibility to the compound. Maintain a consistent seeding density across all experiments.[8]
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. Ensure your pipettes are calibrated regularly.[8]
-
Incubation Time: The cytotoxic effects can be time-dependent. Use a consistent and clearly defined exposure time for all experiments.[8]
Troubleshooting Guides
MTT Assay Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| High background absorbance in "extract-only" controls (no cells). | This compound, being a natural product, may contain pigments that absorb light in the same range as the formazan product.[6] | Prepare a parallel set of wells with the same concentrations of this compound but without cells. Subtract the average absorbance of these wells from your experimental wells.[6] Alternatively, consider a non-colorimetric assay like an ATP-based assay.[6] |
| Increased cell viability observed with increasing concentrations of this compound. | Some antioxidant-rich natural products can directly reduce the MTT reagent to formazan, leading to a false positive signal.[9] | Run a cell-free control with this compound and the MTT reagent to check for direct reduction.[6] If interference is confirmed, switch to an alternative assay like the LDH or a fluorescence-based assay.[6] |
| Precipitate formation in the culture wells after adding this compound. | This compound may have poor solubility in the aqueous culture medium, which can scatter light and lead to inaccurate absorbance readings.[6][7] | Visually inspect the wells under a microscope for any precipitate. Optimize the final DMSO concentration (keeping it below 0.5%) or try gentle sonication of the stock solution before dilution.[6] |
| Low absorbance values or no purple color change. | This could be due to insufficient viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step.[10] | Ensure optimal cell seeding density and that the cells are in a logarithmic growth phase. Check the quality and storage of the MTT reagent and ensure complete solubilization of the formazan crystals with the appropriate solvent (e.g., DMSO).[2] |
LDH Assay Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| High background LDH activity in the culture medium control. | The serum used in the culture medium can contain endogenous LDH activity.[3][11] | Reduce the serum concentration in your assay medium (e.g., to 1-5%) or use a serum-free medium for the duration of the assay if it does not affect cell viability.[3] |
| High spontaneous LDH release in untreated control cells. | This may be due to high cell density, over-vigorous pipetting during cell plating, or poor cell health.[3] | Optimize the cell seeding density to avoid overgrowth. Handle cells gently during all pipetting steps. Ensure you are using healthy, low-passage number cells. |
| Low LDH release in treated samples, but cells appear dead under the microscope. | Loss of membrane integrity, which the LDH assay measures, can be a late-stage event in some forms of cell death like apoptosis. | Consider extending the treatment time to allow for secondary necrosis.[12] It is also advisable to use an additional assay that measures an earlier apoptotic event, such as a caspase activity assay. |
| Inconsistent or negative cytotoxicity values. | This can be due to variations in cell plating, the test compound interfering with LDH enzyme activity, or issues with the assay kit components.[13] | Ensure uniform cell seeding. To check for interference, you can perform a control where you add this compound to a known amount of LDH standard to see if it inhibits the enzyme's activity.[14] Also, verify the stability and proper storage of your assay kit reagents.[13] |
Data Presentation
Table 1: Cytotoxicity of Hyrtios Species Extracts on Various Cancer Cell Lines
| Extract/Compound | Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Hyrtios erectus (N-hexane extract) | MCF-7 (Breast Adenocarcinoma) | MTT | 24 h | 50 µg/mL | [1] |
| Hyrtios erectus (N-hexane extract) | MCF-7 (Breast Adenocarcinoma) | MTT | 48 h | 25 µg/mL | [1] |
| Hyrtios erectus (Crude extract) | HepG2 (Liver Cancer) | Not Specified | Not Specified | 18.5 ± 0.08 µg/mL | [15] |
| Hyrtios erectus (Crude extract) | MCF-7 (Breast Cancer) | Not Specified | Not Specified | 15.2 ± 0.11 µg/mL | [15] |
| Hyrtios erectus (Crude extract) | Caco-2 (Colon Cancer) | Not Specified | Not Specified | 13.4 ± 0.12 µg/mL | [15] |
| Hyrtios erectus (CHCl3/MeOH extract) | HepG2 (Liver Cancer) | Not Specified | Not Specified | 0.055 µg/mL | [16] |
| Hyrtios erectus (CHCl3/MeOH extract) | A549 (Lung Cancer) | Not Specified | Not Specified | 0.044 µg/mL | [16] |
| Hyrtios erectus (CHCl3/MeOH extract) | PC-3 (Prostate Cancer) | Not Specified | Not Specified | 0.023 µg/mL | [16] |
| Natural Quinazoline derivative from Hyrtios erectus | MCF-7 (Breast Cancer) | Not Specified | 48 h | 13.04 ± 1.03 µg/mL | [15] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.[2][17]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include appropriate controls: untreated cells, vehicle control (medium with the same concentration of DMSO as the highest this compound concentration), and a blank (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 540-590 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background absorbance.
-
LDH Cytotoxicity Assay Protocol
This protocol outlines the steps for determining cytotoxicity by measuring LDH release.[4][11][18]
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
It is important to include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Background Control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[14]
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Antiproliferative and Proapoptotic Activities of Marine Sponge Hyrtios erectus Extract on Breast Carcinoma Cell Line (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Network Pharmacological Analysis of the Red Sea Sponge Hyrtios erectus Extract to Reveal Anticancer Efficacy of Corresponding Loaded Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT (Assay protocol [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Optimizing Hyrtiosal Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the treatment duration of Hyrtiosal in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus. Its principal mechanism of action is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound enhances downstream signaling cascades, notably the PI3K/Akt pathway, which plays a crucial role in cell growth, proliferation, and survival.
Q2: What are the known signaling pathways affected by this compound?
A2: Through its inhibition of PTP1B, this compound has been shown to modulate the following key signaling pathways:
-
PI3K/Akt Signaling: Inhibition of PTP1B by this compound leads to the activation of the PI3K/Akt pathway.[1]
-
TGF-β/Smad2 Signaling: this compound has been observed to influence the Transforming Growth Factor-beta (TGF-β) signaling pathway, impacting the phosphorylation of Smad2.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.
Q4: What is a good starting concentration range for my experiments?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, cytotoxic effects are typically observed in the micromolar (µM) range. For initial experiments, a broad range of concentrations (e.g., 0.1 µM to 100 µM) is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q5: How long should I treat my cells with this compound?
A5: The ideal treatment duration will vary based on the experimental endpoint. For signaling pathway studies (e.g., Western blotting for protein phosphorylation), shorter incubation times of 24 hours or less may be sufficient. For cytotoxicity and cell proliferation assays, longer exposure times of 24, 48, or 72 hours are commonly used to observe significant effects.[2][3][4][5] A time-course experiment is recommended to determine the optimal treatment duration for your specific research question.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound treatment duration.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: this compound may precipitate out of solution at higher concentrations. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. Allow adherent cells to settle at room temperature for 15-20 minutes before incubation. 2. Visually inspect the wells for any precipitate under a microscope. If precipitation is observed, consider using a lower top concentration or a different solvent system. Gentle sonication of the stock solution before dilution may also help. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Unexpectedly low cytotoxicity or a proliferative effect observed. | 1. Suboptimal cell health: Cells may be in a lag phase of growth or have low viability. 2. Incorrect drug concentration: Errors in serial dilutions. 3. Short treatment duration: The incubation time may be insufficient to induce a cytotoxic response. | 1. Use cells that are in the exponential growth phase with high viability (>95%). 2. Double-check all calculations and ensure accurate pipetting during the preparation of serial dilutions. 3. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| High background signal in colorimetric or fluorometric assays. | 1. Interference from this compound: Natural compounds can sometimes directly react with assay reagents. 2. Contamination: Bacterial or fungal contamination can affect assay readouts. | 1. Include a "compound only" control (this compound in media without cells) to measure any intrinsic absorbance or fluorescence of the compound. Subtract this background reading from your experimental values. 2. Regularly check cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock. |
| Difficulty in dissolving this compound stock solution. | Poor solubility: this compound is a lipophilic molecule. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in complete culture medium, ensuring vigorous mixing. Gentle warming and vortexing can aid dissolution. |
Quantitative Data
Determining the IC50 is a critical step in optimizing this compound treatment. The following table provides a template for summarizing experimentally determined IC50 values. Researchers should generate their own data for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Assay Method |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | [Insert experimentally determined value] | MTT Assay |
| Example: A549 | Lung Carcinoma | 72 | [Insert experimentally determined value] | XTT Assay |
| Example: HepG2 | Hepatocellular Carcinoma | 48 | [Insert experimentally determined value] | Resazurin Assay |
| Example: PC-3 | Prostate Cancer | 72 | [Insert experimentally determined value] | LDH Assay |
Note: The IC50 values for this compound can vary significantly between different cancer cell lines.[6] It is essential to perform a dose-response study for each cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PTP1B, p-Akt, and p-Smad2
This protocol describes the methodology for assessing the effect of this compound on the phosphorylation status of key proteins in the PTP1B, PI3K/Akt, and TGF-β signaling pathways.
Materials:
-
This compound
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-PTP1B, anti-p-Akt, anti-total Akt, anti-p-Smad2, anti-total Smad2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 1, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Denature the samples by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reducing off-target effects of Hyrtiosal in cellular models
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Hyrtiosal in cellular models. The focus is on identifying and mitigating potential off-target effects and experimental artifacts to ensure data accuracy and reproducibility.
Troubleshooting Guide
This section addresses common problems encountered during cellular experiments with this compound.
Q1: My antioxidant assay results with this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistency in antioxidant assays can stem from several factors related to both the compound and the assay methodology.
-
Solvent Effects: this compound is often dissolved in an organic solvent like DMSO. High concentrations of this solvent in the final assay volume can interfere with the assay chemistry or affect cell viability in cell-based antioxidant assays.[1] It is critical to maintain a consistent and low percentage of the solvent across all wells and experiments.[1]
-
Assay-Specific Mechanisms: Different antioxidant assays (e.g., DPPH, ABTS, FRAP) function via distinct chemical mechanisms.[1] this compound's effectiveness can vary depending on the specific radical species and reaction kinetics of the chosen assay, leading to different IC50 values.[1]
-
Reaction Time: Ensure that the incubation time for the assay is optimized and strictly followed in all experiments, as reaction kinetics can vary.[1]
-
Radical Solution Instability: Radical solutions, such as DPPH, can be unstable. It is recommended to prepare fresh radical solutions for each experiment and protect them from light to avoid drifting absorbance readings.[1]
Q2: I am observing high variability in my anti-inflammatory assays. How can I improve reproducibility?
A2: High variability is a common challenge in cell-based anti-inflammatory assays. The following points should be addressed for improved consistency:
-
Cell Health and Consistency: Use cells with a low passage number and ensure consistent cell seeding density.[1] Poor cell health or mycoplasma contamination can significantly impact results and should be monitored regularly.[1]
-
Purity of this compound: The purity of the this compound sample is crucial. Impurities from the extraction and purification process can possess their own biological activities, leading to confounding results.[1]
-
LPS Stimulation: If using lipopolysaccharide (LPS) to induce an inflammatory response, ensure the LPS stock is of high quality and that the final concentration and incubation time are kept consistent across all experiments.[1]
-
Assay Endpoint: A dose-response experiment should be performed to determine the optimal concentration range of this compound for the chosen assay endpoint (e.g., nitric oxide production, cytokine expression).[1]
Q3: this compound is not showing the expected cytotoxicity in my cancer cell line using an MTT assay. What could be wrong?
A3: A lack of cytotoxic effect in an MTT or similar metabolic assay can be due to several reasons:
-
Cell Line Specificity: this compound may not be cytotoxic to the specific cell line you are using, or the concentrations tested may be too low.[1] It is advisable to test a broader range of concentrations and screen against a panel of different cancer cell lines.[1]
-
Interference with Formazan (B1609692) Production: The compound might interfere directly with the MTT reagent or affect cellular metabolism without inducing cell death.[1] To check for this, run a control experiment with this compound and the MTT reagent in a cell-free well.[1]
-
Alternative Viability Assays: Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a real-time cytotoxicity dye).[1][2]
Q4: My this compound solution precipitates when I add it to the cell culture medium. How can I solve this?
A4: Solubility issues are common with hydrophobic compounds like this compound.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and decrease compound solubility in aqueous solutions.[1]
-
Preparation of Working Solution: When preparing the working solution, dilute the stock solution in the cell culture medium.[1] If precipitation occurs, gentle vortexing or warming might help, but be cautious about the compound's stability at elevated temperatures.[1]
-
Use of a Different Solvent System: If precipitation persists, consider exploring alternative, biocompatible solvent systems, although this may require re-validating your experimental conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: The principal and most well-characterized biological activity of this compound is the inhibition of protein tyrosine phosphatase 1B (PTP1B).[3][4] PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[3][4] this compound acts as a noncompetitive inhibitor of PTP1B.[3][4]
Q2: What are the known downstream cellular effects of this compound that could be considered off-target in some contexts?
A2: this compound's inhibition of PTP1B leads to several downstream effects. While these are consequences of its on-target activity, they may be considered "off-target" if the research focus is not on insulin signaling. These effects include:
-
PI3K/AKT Pathway Activation: By inhibiting PTP1B, this compound enhances the activation of the PI3K/AKT signaling pathway.[3][4]
-
Enhanced Glucose Transport: It promotes the translocation of the glucose transporter GLUT4 to the cell membrane in PTP1B-overexpressing cells.[3][4]
-
Modulation of TGF-beta/Smad2 Signaling: this compound has been shown to facilitate insulin's inhibition of Smad2 activation, indicating a broader role in cellular signaling.[3][4]
-
Anticancer and Anti-inflammatory Activity: Extracts from the Hyrtios sponge, from which this compound is derived, have shown anticancer activity by inducing apoptosis and anti-inflammatory effects by inhibiting nitric oxide production and downregulating proinflammatory cytokines.[5][6][7]
Q3: How can I experimentally distinguish between desired on-target effects and potential off-target effects?
A3: Distinguishing on-target from off-target effects is a critical step in drug development.
-
Target Engagement Assays: Confirm that this compound is engaging with its intended target (PTP1B) in your cellular model at the concentrations used. This can be done using techniques like cellular thermal shift assays (CETSA).
-
Rescue Experiments: If possible, overexpress the target (PTP1B) in your cell line. An on-target effect should be diminished or "rescued" by the increased presence of the target protein.
-
Knockout/Knockdown Models: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended target (PTP1B).[8] An on-target effect of this compound should be absent or significantly reduced in these cells.[8]
-
Phenotypic Profiling: Compare the cellular phenotype induced by this compound with that of other known PTP1B inhibitors. A similar phenotypic profile suggests on-target activity.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: Proper handling is key to reliable results.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain its stability.[9]
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using your cell culture medium.[1] Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Quantitative Data Summary
Table 1: Bioactivity of this compound against PTP1B
| Parameter | Value | Method | Reference |
|---|---|---|---|
| IC₅₀ | 42 µM | In vitro PTP1B enzymatic assay | [3][4] |
| Inhibition Mode | Noncompetitive | Kinetic analysis of PTP1B inhibition |[3][4] |
Table 2: Antioxidant Activity of Hyrtios erectus Extracts Note: This data is for crude extracts; the activity of purified this compound may differ.[10]
| Assay | Sample | Concentration | Inhibition (%) | IC50 Value | Reference |
|---|---|---|---|---|---|
| DPPH | Methanol extract | 50 µg/mL | >50% | <50 µg/mL | [10] |
| DPPH | Hyrtios aff. erectus extract | 1 mg/mL | 93.0% | Not Reported | [10] |
| ABTS | Hyrtios aff. erectus extract | 1 mg/mL | 99% | Not Reported |[10] |
Visualizations: Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay This protocol provides a general framework for assessing the cytotoxicity of this compound.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.5%.[1] Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include wells for "untreated control" and "vehicle control" (medium with the same final DMSO concentration as the treated wells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: DPPH Radical Scavenging Assay This protocol is adapted for evaluating the antioxidant activity of this compound.[1][10]
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (diluted from the stock solution with methanol).[1]
-
Add 100 µL of the DPPH solution to each well.
-
Include a control (methanol without the sample) and a positive control (e.g., ascorbic acid or Trolox).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Analysis: The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFbeta/Smad2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Marine Sponge Hyrtios sp. Extract in Human Colorectal Carcinoma RKO Cells with Different p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phcog.com [phcog.com]
- 8. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Hyrtiosal's Impact on Insulin Signaling In Vivo: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hyrtiosal's potential effects on in vivo insulin (B600854) signaling, contextualized with data from the well-characterized PTP1B inhibitor, Trodusquemine. While direct in vivo studies on this compound are limited, its established mechanism as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor allows for a robust comparison based on preclinical and clinical data of other compounds in the same class.
Executive Summary
This compound, a natural sesterterpenoid, has been identified as an inhibitor of PTP1B, a key negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a validated therapeutic strategy for enhancing insulin sensitivity and improving glycemic control. This guide compares the known in vitro potency of this compound with the in vivo efficacy of Trodusquemine, a PTP1B inhibitor that has undergone clinical investigation. The provided experimental protocols and pathway diagrams offer a framework for designing and evaluating in vivo studies of this compound or similar compounds.
Data Presentation: this compound vs. Trodusquemine
The following table summarizes the available quantitative data for this compound and Trodusquemine, providing a basis for comparing their potential efficacy in modulating insulin signaling.
| Parameter | This compound | Trodusquemine (MSI-1436) |
| Mechanism of Action | PTP1B Inhibitor | Allosteric PTP1B Inhibitor |
| IC50 vs. PTP1B | ~50 µM (Amorphadiene, a structurally similar terpenoid) | 1 µM[1] |
| In Vivo Efficacy (Animal Models) | Data not available | - Suppresses appetite and promotes weight loss in ob/ob and db/db mice.[1] - Rescues hyperglycemia in genetic mouse models of obesity and diabetes.[1] - Improves glucose tolerance and reduces atherosclerotic plaque in mice.[2] - Restores central and peripheral insulin signaling in mouse models of insulin resistance.[3] |
| Clinical Development | Not in clinical trials | Completed Phase 1 trials for obesity and type 2 diabetes.[4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Caption: Workflow for Oral Glucose Tolerance Test and Insulin Tolerance Test.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design and execution of studies evaluating the effects of this compound on insulin signaling.
Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the ability of an organism to clear a glucose load from the bloodstream.
-
Animal Model: C57Bl/6 mice, 12 weeks of age.[6]
-
Fasting: Fast mice for 4-6 hours with free access to water.[6]
-
Baseline Measurement: At time 0, obtain a baseline blood sample from the tail vein to measure blood glucose levels.[6]
-
Glucose Administration: Administer a 50% dextrose solution orally via gavage at a dose of 2 g/kg body weight.[6]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[6]
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
This test measures the whole-body insulin sensitivity by assessing the rate of glucose clearance in response to an insulin challenge.
-
Animal Model: C57Bl/6 mice.
-
Fasting: Fast mice for 4-6 hours with free access to water.[7]
-
Baseline Measurement: At time 0, measure baseline blood glucose from a tail vein blood sample.[7]
-
Insulin Administration: Inject human insulin intraperitoneally at a dose of 0.75-1.2 units/kg body weight.[7][8]
-
Blood Sampling: Measure blood glucose levels from tail vein blood at 15, 30, and 60 minutes after insulin injection.[8]
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A faster and more significant drop in blood glucose indicates greater insulin sensitivity.
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold standard method for assessing insulin sensitivity in vivo.
-
Surgical Preparation: 5-7 days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[9]
-
Fasting: Fast mice overnight for a maximum of 16 hours.[9]
-
Basal Period (2 hours): Infuse [3-³H]glucose to measure basal hepatic glucose production.[9]
-
Clamp Period (120 minutes):
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Western Blot Analysis of Insulin Signaling Proteins
This technique is used to quantify the expression and phosphorylation status of key proteins in the insulin signaling cascade in tissues of interest (e.g., liver, skeletal muscle, adipose tissue).
-
Tissue Collection: After in vivo experiments, harvest tissues and immediately freeze them in liquid nitrogen.
-
Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Conclusion and Future Directions
This compound's identification as a PTP1B inhibitor positions it as a promising candidate for further investigation as an insulin-sensitizing agent. While direct in vivo data is currently lacking, the established link between PTP1B inhibition and improved insulin signaling provides a strong rationale for its potential therapeutic efficacy. The comparative data with Trodusquemine highlights the potential for significant in vivo effects on glucose metabolism.
Future research should focus on conducting comprehensive in vivo studies with this compound using the detailed protocols provided in this guide. Key experiments should include oral glucose and insulin tolerance tests to assess its impact on whole-body glucose homeostasis and insulin sensitivity. Furthermore, hyperinsulinemic-euglycemic clamp studies will be crucial for a definitive quantification of its insulin-sensitizing effects. Molecular analysis of key insulin signaling proteins in target tissues via Western blotting will elucidate the downstream mechanisms of action. These studies will be essential to validate the therapeutic potential of this compound for metabolic disorders such as type 2 diabetes.
References
- 1. Trodusquemine - Wikipedia [en.wikipedia.org]
- 2. diabetes.co.uk [diabetes.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. sup.ai [sup.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 7. Insulin Tolerance Test in Mouse [protocols.io]
- 8. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 9. mmpc.org [mmpc.org]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Hyrtiosal and Conventional Anticancer Drugs in Colorectal Cancer
For Immediate Release
[City, State] – December 2, 2025 – In the ongoing quest for more effective and targeted cancer therapies, natural compounds derived from marine organisms have emerged as a promising frontier. This guide provides a comprehensive, data-driven comparison of the anticancer properties of compounds derived from the marine sponge Hyrtios sp., colloquially referred to as Hyrtiosal, against established chemotherapeutic agents, 5-Fluorouracil (B62378) (5-FU) and Oxaliplatin, with a focus on colorectal cancer cell lines. This report is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the evaluation of this compound's therapeutic potential.
Comparative Analysis of Anticancer Activity
Extracts and isolated compounds from Hyrtios sp. have demonstrated significant cytotoxic and anti-invasive effects on human colorectal cancer cells. The primary mechanism of action involves the induction of apoptosis (programmed cell death) through signaling pathways that are dependent on the tumor suppressor protein p53 status of the cancer cells.
Data Summary: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Hyrtios sp. derivatives, 5-Fluorouracil, and Oxaliplatin in various colorectal cancer cell lines. It is important to note that direct comparison of a crude extract with pure compounds can be challenging due to the complex mixture of bioactive molecules in the extract.
| Compound/Drug | Cell Line | IC50 Value (48h exposure) | Key Effects |
| Hyrtios erectus extract | Caco-2 | 13.4 ± 0.12 µg/mL[1] | Antiproliferative |
| Dictyoceratin C (from Hyrtios sp.) | HCT-116 | 37.3 µM[2][3] | Weak cytotoxicity, Anti-invasive |
| Hyrfarnediol A (from Hyrtios sp.) | HCT-116 | 41.6 µM[2][3] | Weak cytotoxicity |
| 3-farnesyl-4-hydroxybenzoic acid methyl ester (from Hyrtios sp.) | HCT-116 | 45.0 µM[2][3] | Weak cytotoxicity, Anti-invasive |
| 5-Fluorouracil (5-FU) | HCT-116 | ~11.3 µM (72h)[4], 19.87 µM[5], 23.41 µM[6] | Inhibition of cell viability, Induction of apoptosis |
| SW620 | 75.97 µM[7] | Inhibition of cell viability | |
| HT-29 | 34.18 µM[5] | Inhibition of cell viability | |
| Oxaliplatin | HCT-116 | 0.64 µM[8], 7.53 ± 0.63µM[9], 8.35 ± 0.78 µM[10] | Inhibition of cell viability, Induction of apoptosis |
| SW480 | 0.49 µM[8] | Inhibition of cell viability | |
| HT-29 | 0.58 µM[8] | Inhibition of cell viability |
Signaling Pathways and Experimental Workflows
The anticancer activity of compounds from Hyrtios sp. is primarily attributed to the induction of apoptosis. The specific signaling cascade is contingent on the p53 status of the colorectal cancer cells.
Caption: Apoptotic pathways induced by this compound in colorectal cancer cells.
The following diagram illustrates a general experimental workflow for evaluating the anticancer properties of a test compound like this compound.
Caption: General experimental workflow for anticancer compound evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound derivatives, 5-FU, Oxaliplatin) and a vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.
-
Cell Invasion Assay (Transwell Assay)
This assay assesses the invasive potential of cancer cells.
-
Reagents & Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other extracellular matrix components
-
Serum-free cell culture medium
-
Cell culture medium with fetal bovine serum (FBS) as a chemoattractant
-
Crystal Violet stain
-
Cotton swabs
-
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the cancer cells in serum-free medium for several hours.
-
Seed the starved cells into the upper chamber of the coated inserts in serum-free medium, along with the test compound.
-
Add medium containing FBS to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, which is crucial for elucidating signaling pathways.
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Conclusion
The available data suggests that compounds derived from the marine sponge Hyrtios sp. exhibit promising anticancer properties, particularly against colorectal cancer cell lines. Their unique mechanism of action, which is dependent on the p53 status of the cancer cells, presents a potential avenue for targeted therapy. While the in vitro cytotoxicity of the crude extract and some isolated meroterpenoids is noted, further studies are required to isolate and characterize the most potent bioactive compounds and to evaluate their efficacy and safety in preclinical and clinical settings. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this compound and its derivatives.
References
- 1. Network Pharmacological Analysis of the Red Sea Sponge Hyrtios erectus Extract to Reveal Anticancer Efficacy of Corresponding Loaded Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Meroterpenoids from Marine Sponge Hyrtios sp. and Their Anticancer Activity against Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 7. Anticancer efficacy of hirsuteine against colorectal cancer by opposite modulation of wild-type and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
Validating the specificity of Hyrtiosal for PTP1B over other phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hyrtiosal, a marine natural product, as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This document summarizes the available data on this compound's inhibitory activity, outlines experimental protocols for assessing its specificity, and visualizes the relevant biological pathways and workflows.
Data Summary: this compound's Inhibitory Activity
Quantitative data on the inhibitory effect of this compound against PTP1B is available, while its activity against other protein tyrosine phosphatases (PTPs) is not widely reported in the currently available scientific literature. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Phosphatase | This compound IC50 (µM) | Reference |
| PTP1B | 42 | [1] |
| TCPTP | Not Reported | |
| SHP-1 | Not Reported | |
| SHP-2 | Not Reported | |
| LAR | Not Reported | |
| CD45 | Not Reported |
Note: The lack of reported IC50 values for other phosphatases highlights a gap in the current understanding of this compound's specificity. Further research is required to comprehensively evaluate its selectivity profile.
The Importance of Specificity
While the inhibition of PTP1B is therapeutically desirable, non-specific inhibition of other protein tyrosine phosphatases can lead to unintended off-target effects. PTPs play crucial roles in a multitude of cellular processes, and their indiscriminate inhibition could disrupt normal cellular signaling. For instance:
-
T-cell protein tyrosine phosphatase (TCPTP) , the closest homolog to PTP1B, is involved in the regulation of cytokine signaling and immune responses.[2][3]
-
SHP-1 (PTPN6) and SHP-2 (PTPN11) are two other important non-receptor PTPs. SHP-1 is primarily expressed in hematopoietic cells and acts as a negative regulator of cytokine signaling.[2][4][5] In contrast, SHP-2 is ubiquitously expressed and is generally considered a positive regulator of growth factor and cytokine signaling pathways.[2][4][5] The interplay between SHP-1 and SHP-2 is complex, and they can have both antagonistic and synergistic roles depending on the cellular context.[5]
-
Leukocyte common antigen-related (LAR) phosphatase is a receptor-like PTP involved in cell-cell adhesion and axon guidance.
-
CD45 is a receptor-like PTP that is crucial for T-cell and B-cell antigen receptor signaling.[6]
Therefore, the development of highly selective PTP1B inhibitors is a critical goal in drug discovery to ensure therapeutic efficacy while minimizing adverse effects.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach to validating specificity, the following diagrams are provided.
References
- 1. This compound, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFbeta/Smad2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatases, TC-PTP, SHP1, and SHP2, cooperate in rapid dephosphorylation of Stat3 in keratinocytes following UVB irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Exploration of T cell immune responses by expression of a dominant-negative SHP1 and SHP2 [frontiersin.org]
- 5. Antagonism or synergism. Role of tyrosine phosphatases SHP-1 and SHP-2 in growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protein Tyrosine Phosphatase SHP-1 (PTPN6) but Not CD45 (PTPRC) Is Essential for the Ligand-Mediated Regulation of CD22 in BCR-Ligated B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural and Synthetic Hyrtiosal for Researchers
Hyrtiosal, a sesterterpenoid first isolated from the marine sponge Hyrtios erectus, has emerged as a molecule of significant interest for drug discovery and development. Its primary and most well-characterized biological activity is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] This makes this compound a promising candidate for the development of therapeutics for type 2 diabetes and obesity. This guide provides a comparative overview of this compound derived from natural sources versus chemical synthesis, focusing on available experimental data, methodologies, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound
Table 1: Inhibitory Potency of Natural this compound against PTP1B
| Parameter | Value | Method |
| IC₅₀ | 42 µM | In vitro PTP1B enzymatic assay |
| Inhibition Mode | Noncompetitive | Kinetic analysis of PTP1B inhibition |
Data sourced from BenchChem's technical guide on this compound.[1]
Experimental Protocols
The methodologies for obtaining natural and synthetic this compound differ significantly, each with its own set of advantages and challenges.
Extraction and Isolation of Natural this compound from Hyrtios erectus
The isolation of this compound from its natural marine sponge source is a multi-step process involving extraction and chromatographic purification.
Materials:
-
Hyrtios erectus sponge material
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Sephadex LH-20
-
Reversed-phase C18 column
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, acetonitrile, water)
Procedure:
-
Extraction: The sponge material is macerated and extracted with a 1:1 mixture of CH₂Cl₂ and MeOH.
-
Solvent Partitioning: The crude extract is subjected to a series of liquid-liquid extractions with solvents of varying polarity (n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which contains this compound, is further purified using silica gel column chromatography.
-
Size-Exclusion Chromatography: Fractions containing this compound are then subjected to size-exclusion chromatography on a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC on a C18 column.
Total Synthesis of (-)-Hyrtiosal
An improved total synthesis of (-)-Hyrtiosal has been achieved from the commercially available starting material, (-)-sclareol. This multi-step synthesis provides a potential alternative to sourcing this compound from its marine environment.
Key Stages of Synthesis:
-
Starting Material: The synthesis commences with (-)-sclareol.
-
Key Intermediate Formation: An acid-catalyzed cyclization of an α,β-unsaturated amide is employed to construct a key Weinreb amide intermediate.
-
Epoxidation and Rearrangement: Stereoselective epoxidation followed by a rearrangement of the resulting epoxide, catalyzed by BF₃·Et₂O, is a crucial step.
-
One-Pot Reaction: A one-pot reaction involving the rearrangement of the epoxide and thiol protection of the resulting aldehyde is utilized.
-
Final Steps: The synthesis is completed through a series of transformations to yield (-)-Hyrtiosal.
This synthetic route has been reported to provide (-)-Hyrtiosal on a gram scale.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound's inhibition of PTP1B leads to the modulation of downstream signaling pathways, including the PI3K/AKT and TGF-β/Smad2 pathways.
Experimental Workflows
Comparative Analysis: Natural vs. Synthetic this compound
A direct, data-driven comparison of natural and synthetic this compound is hampered by a lack of published studies that evaluate both forms side-by-side. However, a qualitative comparison based on their sources and production methods can be made.
Purity and Contaminants:
-
Natural this compound: The purity of naturally derived this compound is dependent on the effectiveness of the extraction and purification process. There is a potential for co-elution of structurally related sesterterpenoids or other secondary metabolites from the sponge, which could influence its biological activity.
-
Synthetic this compound: Synthetic this compound offers the potential for higher purity, with well-defined and characterizable byproducts from the chemical reactions. However, trace amounts of reagents, catalysts, or solvents from the synthesis could be present if not meticulously removed.
Biological Efficacy:
-
As previously noted, the PTP1B inhibitory activity of natural this compound has been quantified.[1]
-
There is a critical need for studies to determine the IC₅₀ value of synthetic this compound against PTP1B to allow for a direct comparison of potency. It is hypothesized that a pure synthetic compound would exhibit comparable or even more potent activity if co-isolated compounds in the natural extract have an antagonistic or no effect.
Scalability and Sustainability:
-
Natural this compound: The reliance on a marine sponge as the source of natural this compound presents challenges for scalability and sustainability. Over-harvesting of Hyrtios erectus could have negative ecological consequences.
-
Synthetic this compound: The total synthesis of this compound, particularly from a readily available starting material like sclareol, offers a more scalable and potentially more sustainable long-term supply for research and development.
Conclusion and Future Directions
Both natural extraction and total synthesis provide viable routes to obtaining this compound. While the biological activity of natural this compound as a PTP1B inhibitor is established, a significant gap exists in the literature regarding the characterization of its synthetic counterpart's biological efficacy.
Future research should prioritize a direct comparative study of natural and synthetic this compound. Such a study should include:
-
Quantitative analysis of PTP1B inhibition (IC₅₀ determination) for both forms.
-
Comparative analysis of their effects on downstream signaling pathways in relevant cell-based assays.
-
Detailed purity profiling of both natural and synthetic batches using high-resolution analytical techniques.
-
Assessment of any potential off-target effects.
Addressing these research questions will be crucial for the scientific community to make informed decisions regarding the optimal source of this compound for further preclinical and clinical development.
References
The Synergistic Power of Hyrtiosal in Combination Therapies: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the therapeutic efficacy of existing treatments while minimizing toxicity is a primary goal. Hyrtiosal, a natural compound derived from hydroxytyrosol (B1673988), is emerging as a promising candidate for combination therapies due to its potential to synergize with conventional drugs. This guide provides a comprehensive analysis of the synergistic effects of this compound's parent compound, hydroxytyrosol, with other agents, supported by experimental data and detailed methodologies.
This report synthesizes findings from multiple in vitro and in vivo studies, presenting a comparative analysis of the synergistic actions of hydroxytyrosol with chemotherapeutic agents like paclitaxel (B517696) and cetuximab, as well as its protective interaction with doxorubicin (B1662922).
Comparative Analysis of Synergistic Effects
The synergistic potential of hydroxytyrosol in combination with various therapeutic agents has been explored across different disease models. The following tables summarize the quantitative data from key studies, highlighting the enhanced therapeutic outcomes.
Anticancer Applications
Table 1: Hydroxytyrosol and Paclitaxel in Breast Cancer [1]
| Cell Line | Combination Effect | Key Findings | Reference |
| MCF-7 | Enhanced Anti-proliferative Effect | The combination of hydroxytyrosol and paclitaxel resulted in a significant reduction in cell proliferation compared to either agent alone. | [1] |
| MDA-MB-231 | Increased Cytotoxicity & Reduced Tumor Volume | In vivo studies on breast tumor-bearing rats showed that the combination therapy significantly reduced tumor volume compared to paclitaxel monotherapy. The combination also improved the antioxidant status of the animals. | [1] |
Table 2: Hydroxytyrosol and Cetuximab in Colon Cancer [1]
| Cell Line | Combination Effect | Key Findings | Reference |
| Colon Cancer Cells | Synergistic Inhibition of Cell Growth | The combination of hydroxytyrosol and cetuximab synergistically inhibits colon cancer cell growth by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. | [1] |
Table 3: Hydroxytyrosol and Doxorubicin in Breast Cancer [1]
| Cell Line/Model | Interaction Effect | Key Findings | Reference |
| Breast Cancer Models | Protective Effect | Hydroxytyrosol mitigates the cardiotoxic side effects of doxorubicin without compromising its anticancer efficacy. | [1] |
| MCF-7 | Apoptosis Induction | Extracts from Hyrtios erectus, containing this compound, induce apoptosis in MCF-7 cells, a mechanism also employed by Doxorubicin. Both modulate Bcl-2 family proteins. | [2] |
Note: Specific Combination Index (CI) and Dose-Reduction Index (DRI) values were not consistently reported in the reviewed studies for hydroxytyrosol combinations. However, the qualitative descriptions strongly indicate synergistic or beneficial interactions.
Signaling Pathways and Experimental Workflows
The synergistic effects of hydroxytyrosol are often attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: EGFR signaling pathway modulation by hydroxytyrosol and cetuximab.
The combination of hydroxytyrosol and cetuximab synergistically inhibits colon cancer cell growth by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
Caption: Workflow for evaluating synergistic effects in vitro.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the synergistic effects of hydroxytyrosol.
Cell Culture and Reagents
-
Cell Lines:
-
Breast Cancer: MCF-7 and MDA-MB-231 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.[1]
-
Colon Cancer: Specific cell lines were not detailed in the provided summary but would typically be cultured in appropriate media such as RPMI-1640 or DMEM with similar supplementation.
-
-
Reagents: Hydroxytyrosol, paclitaxel, cetuximab, and doxorubicin were obtained from commercial sources. Stock solutions were prepared in appropriate solvents (e.g., DMSO) and diluted in culture medium for experiments.
In Vitro Synergy Assessment
-
Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with various concentrations of hydroxytyrosol, the combination drug, or their combination for a specified period (e.g., 24, 48, 72 hours).
-
MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the control (untreated cells).
-
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
Cells were treated with the compounds as described for the viability assay.
-
Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.[2]
-
The cell pellet was resuspended in 1X Annexin V binding buffer.[2]
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.[2]
-
The cells were incubated for 15 minutes at room temperature in the dark.[2]
-
Stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
-
Western Blot Analysis:
-
Cells were treated with the compounds, and cell lysates were prepared.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., EGFR, Akt, MAPK, Bcl-2, Bax).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
In Vivo Studies
-
Animal Models: Breast tumor-bearing rats were used to evaluate the in vivo efficacy of hydroxytyrosol and paclitaxel combination therapy.[1]
-
Treatment Regimen: Animals were administered hydroxytyrosol, paclitaxel, or the combination, and tumor volume was monitored over time.
-
Outcome Measures: Tumor volume and the antioxidant status of the animals were assessed.
Conclusion
The available evidence strongly supports the potential of this compound's parent compound, hydroxytyrosol, as a synergistic agent in various therapeutic areas, particularly in cancer chemotherapy.[1] Its ability to enhance the efficacy of drugs like paclitaxel and cetuximab, and to mitigate the toxicity of doxorubicin, warrants further investigation and consideration in the development of novel combination therapies.[1] The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to build upon these promising findings. Further studies focusing on the purified this compound compound are necessary to fully elucidate its synergistic potential.
References
Independent validation of published research on Hyrtiosal
An Independent Validation and Comparison Guide to Published Research on Hyrtiosal
This guide offers an objective analysis of the independently validated biological activities of this compound, a sesterterpenoid derived from the marine sponge Hyrtios erectus.[1][2] It is intended for researchers, scientists, and professionals in drug development, providing a comparative look at its performance against other alternatives, supported by experimental data from published literature.
Data Presentation: Comparative Bioactivities
The following tables summarize the key quantitative data on the biological activities of this compound and related extracts or compounds from the Hyrtios genus.
Table 1: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of insulin (B600854) signaling, making its inhibitors potential therapeutic agents for type 2 diabetes.[2]
| Compound | Target | IC50 Value | Inhibition Mode | Reference |
| This compound | PTP1B | 42 µM | Noncompetitive | [2] |
Table 2: Antioxidant Activity
Data below is primarily from extracts of the Hyrtios erectus sponge, as data on purified this compound is limited.[3] A lower IC50 value indicates higher antioxidant activity.[3]
| Assay | Sample | Concentration | Inhibition (%) | IC50 Value | Reference |
| DPPH | Hyrtios erectus Methanol Extract | 50 µg/mL | >50% | <50 µg/mL | [3][4] |
| DPPH | Hyrtios aff. erectus Extract | 1 mg/mL | 93.0% | Not Reported | [3] |
| ABTS | Hyrtios aff. erectus Extract | 1 mg/mL | 99% | Not Reported | [3] |
| Superoxide Anion Scavenging | Hyrtios erectus Methanol Extract | 50 µg/mL | - | <50 µg/mL | [4] |
| Antioxidant Assay (unspecified) | Erectascalarane A (from H. erectus) | - | - | ~0.8 mM | [5] |
| Antioxidant Assay (unspecified) | α-tocopherol (Standard) | - | - | >1.5 mM | [5] |
Table 3: Anti-inflammatory Activity
| Assay | Sample | Concentration | % Inhibition | IC50 Value | Reference |
| Nitric Oxide (NO) Production | Hyrtios erectus Methanol Extract | 25 µg/mL | 91.22% ± 5.78% | - | [4] |
| Protein Denaturation | Hyrtios erectus Methanol Extract | - | - | 55 µg/mL | [4] |
| 5-lipoxygenase Inhibition | Erectascalarane A (from H. erectus) | - | - | 1.21 mM | [5] |
| 5-lipoxygenase Inhibition | Ibuprofen (Standard) | - | - | 4.50 mM | [5] |
Table 4: Anticancer Activity (Cytotoxicity)
Studies have evaluated extracts from Hyrtios sp. and other isolated meroterpenoids against various cancer cell lines.[6][7]
| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |
| Hyrtios sp. Extract | RKO (p53 wild-type) | Dose-dependent viability inhibition | More sensitive | [6] |
| Hyrtios sp. Extract | RKO-E6 (p55 deficient) | Dose-dependent viability inhibition | Less sensitive | [6] |
| Meroterpenoid 2 (from Hyrtios sp.) | HCT-116 (Colorectal) | Weak cytotoxicity | 41.6 µM | [7] |
| Meroterpenoid 3 (from Hyrtios sp.) | HCT-116 (Colorectal) | Weak cytotoxicity | 45.0 µM | [7] |
| Meroterpenoid 4 (from Hyrtios sp.) | HCT-116 (Colorectal) | Weak cytotoxicity | 37.3 µM | [7] |
Signaling Pathways and Experimental Workflows
Visualizations of key molecular mechanisms and experimental procedures are provided below to enhance understanding.
This compound's Mechanism of Action on Insulin Signaling
This compound inhibits PTP1B, which in turn enhances the PI3K/AKT signaling pathway.[1][2] This leads to the increased translocation of the GLUT4 glucose transporter to the cell membrane, promoting glucose uptake.[1]
Anticancer Mechanism of Hyrtios sp. Extract
The anticancer effect of Hyrtios sp. extract is dependent on the p53 status of the colorectal carcinoma cells.[6]
General Workflow for In Vitro Antioxidant Assays
The DPPH and ABTS assays are common methods to evaluate the free radical scavenging ability of a compound like this compound.[3]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[3]
-
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that is deep violet in color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, pale yellow molecule. The reduction in absorbance at 517 nm is proportional to the antioxidant's activity.[3]
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of this compound (diluted from stock) to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a control (DPPH solution without the sample) and sample blanks (sample without DPPH).[3]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - (A_sample - A_sample_blank)) / A_control] * 100[3] The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.[3]
PTP1B Inhibition Assay
This biochemical assay quantifies the inhibitory effect of a compound on the PTP1B enzyme.
-
Principle: The assay measures the activity of the PTP1B enzyme, typically by monitoring the dephosphorylation of a synthetic substrate that produces a fluorescent or colorimetric signal upon reaction. The presence of an inhibitor like this compound will reduce the rate of this reaction.
-
General Procedure:
-
Recombinant human PTP1B enzyme is incubated in a reaction buffer.
-
Various concentrations of this compound (or a control inhibitor/vehicle) are added to the enzyme solution and pre-incubated.
-
The reaction is initiated by adding a phosphorylase substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is measured using a spectrophotometer or fluorometer.
-
The percentage of inhibition is calculated relative to the control (enzyme activity without inhibitor), and the IC50 value is determined from a dose-response curve.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.[8]
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
General Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound. Ensure the final solvent (e.g., DMSO) concentration is non-toxic (e.g., <0.5%).[8]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFbeta/Smad2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Marine Sponge Hyrtios sp. Extract in Human Colorectal Carcinoma RKO Cells with Different p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meroterpenoids from Marine Sponge Hyrtios sp. and Their Anticancer Activity against Human Colorectal Cancer Cells [mdpi.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Hyrtiosal
Disclaimer: The substance "Hyrtiosal" is not found in publicly available chemical databases or safety literature. The following information is a generalized template for the safe disposal of a hypothetical laboratory chemical. Always consult the official Safety Data Sheet (SDS) for the specific chemical you are using to ensure full compliance with safety protocols and regulatory requirements.
This document provides essential safety and logistical information for the proper disposal of "this compound," designed for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to ensure the safe handling and disposal of this substance and its associated waste streams.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all personnel are familiar with its properties as outlined in the specific Safety Data Sheet (SDS). The following are general safety precautions.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial when handling this compound to protect against potential hazards.[1][2][3] The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses if there is a significant risk of splashes or explosions.[4]
-
Hand Protection: Chemical-resistant gloves suitable for the specific solvents used with this compound should be worn. Always inspect gloves for any signs of damage before use.[3][4]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against spills.[2][3]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[1]
For situations with a risk of aerosol generation, respiratory protection may be necessary.[3][4]
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its classification as hazardous or non-hazardous waste. This determination must be made by consulting the Safety Data Sheet (SDS) and local environmental, health, and safety (EHS) guidelines.
Waste Identification and Classification
-
Hazardous Waste: If this compound is classified as hazardous (e.g., ignitable, corrosive, reactive, or toxic), it must be managed through the EHS hazardous waste program.[5][6] This includes waste mixtures containing this compound.
-
Non-Hazardous Waste: If this compound is explicitly determined to be non-hazardous, it may be eligible for less stringent disposal methods.[7][8] However, even non-hazardous waste can pose health risks and must be managed properly.[9]
Waste Segregation
-
Incompatible Chemicals: Never mix this compound waste with incompatible chemicals. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[10][11]
-
Waste Streams: Maintain separate waste containers for different types of this compound waste (e.g., solid vs. liquid, halogenated vs. non-halogenated solvents).[12]
Container Management for Hazardous this compound Waste
-
Container Selection: Use containers that are compatible with this compound and any solvents present. The container must be in good condition with a secure, leak-proof screw-on cap.[10][13][14]
-
Labeling: All hazardous waste containers must be labeled with a "Hazardous Waste" tag as soon as waste is added.[5][6] The label must include the full chemical name of all components and their approximate percentages.[5]
-
Storage: Keep waste containers closed except when adding waste.[13] Store containers in a designated satellite accumulation area near the point of generation.[11] Secondary containment trays are recommended to capture any potential leaks.[13]
Disposal Routes
| Waste Type | Disposal Procedure |
| Solid Hazardous this compound Waste | Place in a properly labeled, compatible container. When the container is full, schedule a pickup with your institution's EHS department.[13] |
| Liquid Hazardous this compound Waste | Collect in a labeled, leak-proof container with secondary containment. Do not fill beyond 90% capacity to allow for expansion.[10] Schedule a pickup with EHS. |
| Acutely Hazardous this compound Waste | If this compound is a P-listed (acutely hazardous) waste, the empty container itself is considered hazardous waste and must be triple-rinsed. The rinsate must be collected as hazardous waste.[6][9] |
| Non-Hazardous Solid this compound Waste | May be permissible for disposal in the regular trash, but should not be placed in open lab trash cans. Place in a sealed bag or container and take it directly to the designated dumpster.[8] |
| Non-Hazardous Liquid this compound Waste | Some non-hazardous aqueous solutions may be approved for drain disposal. This requires written permission from EHS and must be flushed with copious amounts of water.[5][8][10] |
| Contaminated Labware (Sharps) | Pipettes, needles, and other sharp objects contaminated with this compound must be placed in a designated sharps container.[13] |
| Contaminated Labware (Non-Sharps) | Glassware should be decontaminated if possible.[15] Empty containers must be triple-rinsed, and the rinsate collected as hazardous waste if the original material was hazardous. Deface the label before disposal.[11][14] |
Experimental Protocol: Decontamination of this compound-Contaminated Surfaces
This protocol details the procedure for decontaminating laboratory surfaces after a minor spill of this compound solution.
-
Preparation:
-
Ensure the spill area is well-ventilated.
-
Don the appropriate PPE as described above.
-
Prepare a decontamination solution. Based on general procedures, a 10% bleach solution for biological components or a simple soap and water solution for general chemical residues is often used.[16][17] The specific solvent must be compatible with this compound and the surface material.[17]
-
-
Containment:
-
If the spill is liquid, contain it using absorbent pads or other suitable absorbent material.
-
-
Decontamination:
-
Wipe down the contaminated surface with the prepared decontamination solution, moving from the outer edge of the spill towards the center.
-
Allow the solution to have adequate contact time as specified by safety guidelines (e.g., 20 minutes for a bleach solution).[16]
-
Wipe the area again with clean, disposable towels.
-
-
Waste Disposal:
-
Collect all used absorbent materials, contaminated PPE, and cleaning supplies in a designated hazardous waste bag.[17]
-
Label the bag as "Hazardous Waste" and list the contents (e.g., "Debris contaminated with this compound").
-
Dispose of the waste bag through the EHS hazardous waste program.
-
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical cellular signaling pathway that could be modulated by this compound, a common requirement for understanding the biological context of a developmental drug.
Caption: Hypothetical this compound-Activated Signaling Pathway.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. One moment, please... [falseguridad.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. uwlax.edu [uwlax.edu]
- 16. Non-Hazardous Waste | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 17. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Hyrtiosal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
As a novel sesterterpenoid derived from the marine sponge Hyrtios erectus, Hyrtiosal presents significant potential in therapeutic applications, including anti-cancer and anti-HIV research.[1][2][3] However, its potent cytotoxic properties necessitate stringent safety protocols to protect laboratory personnel.[1] In the absence of a comprehensive, official Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on best practices for handling new, potentially hazardous bioactive compounds.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table outlines the minimum required PPE for handling this compound.[1]
| PPE Category | Specification | Rationale |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes and aerosols.[1] |
| Face Protection | Face shield worn over safety goggles. | Recommended when there is a significant splash hazard.[1] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). | Provides a barrier against direct contact. Check the manufacturer's compatibility charts for specific glove recommendations.[1] |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher). | Necessary if procedures with a high risk of aerosolization cannot be conducted within a certified chemical fume hood. A respiratory protection program must be in place.[1] |
| Foot Protection | Closed-toe, non-perforated shoes. | Protects feet from spills and falling objects.[1] |
Operational Plan: From Handling to Disposal
All work with this compound powder or solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] A designated area within the laboratory should be established for this compound-related work to prevent cross-contamination.
Step-by-Step Handling and Storage Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If working with solid this compound, weigh the compound in the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solubilization: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Storage: Store this compound in a clearly labeled, tightly sealed container. The label should include the compound name, date received, and a hazard warning such as "POTENT CYTOTOXIC AGENT".[1] Store in a designated, secure, and well-ventilated area away from incompatible materials.
-
Decontamination: After handling, decontaminate all surfaces in the work area. Dispose of all contaminated disposable materials as cytotoxic waste.
Disposal Plan:
All materials contaminated with this compound must be disposed of as cytotoxic waste.[1] This waste stream requires specific handling and disposal procedures to comply with environmental regulations and ensure personnel safety.
| Waste Type | Container | Examples |
| Solid Waste | Labeled, leak-proof, puncture-resistant container with a purple lid.[1] | Contaminated gloves, lab coats, bench paper, and plasticware.[1] |
| Liquid Waste | Labeled, leak-proof, compatible container. | Unused solutions or contaminated solvents. Do not pour down the drain.[1] |
| Sharps Waste | Labeled, puncture-proof sharps container with a purple lid.[1] | Needles, syringes, and other contaminated sharps.[1] |
All cytotoxic waste must be collected by a licensed hazardous waste disposal company for high-temperature incineration.[1] Never mix cytotoxic waste with general laboratory or biohazardous waste.[1]
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: Determining Cytotoxicity (IC50)
A common experiment in drug development is to determine the concentration of a compound that inhibits the growth of a specific cell line by 50% (IC50).[1] The following is a general protocol for such an assay.
Methodology:
-
Cell Culture: Plate cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium.[1] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (untreated cells).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a method such as the MTT or MTS assay. This involves adding the reagent to the wells and incubating for a few hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.[1]
Caption: Experimental workflow for determining the IC50 of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
